Debutyldronedarone D7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36N2O5S |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
N-[2-butyl-3-[4-[3-(2,2,3,3,4,4,4-heptadeuteriobutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3/i2D3,5D2,7D2 |
InChI Key |
IJVZZGIAELTWBB-BNHRTUKESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNCCCOC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Debutyldronedarone D7: A Technical Overview of its Physicochemical Properties and Metabolic Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Debutyldronedarone D7, the deuterated analogue of the primary active metabolite of the antiarrhythmic agent, dronedarone. This document compiles essential physicochemical data, outlines relevant experimental methodologies for its study, and illustrates its position within the metabolic cascade of its parent compound.
Core Physicochemical Data
This compound is a stable-isotope labeled version of N-debutyl dronedarone, a major circulating and pharmacologically active metabolite of dronedarone. The "D7" designation indicates that seven hydrogen atoms on the N-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic studies.
The key quantitative data for this compound and its non-deuterated counterpart are summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Form |
| This compound | C₂₇H₂₉D₇N₂O₅S | 507.69 | Free Base |
| This compound Hydrochloride | C₂₇H₃₀D₇ClN₂O₅S | 544.16 | Hydrochloride Salt |
| Debutyldronedarone | C₂₇H₃₆N₂O₅S | 500.65 | Free Base |
| Debutyldronedarone Hydrochloride | C₂₇H₃₇ClN₂O₅S | 537.10 | Hydrochloride Salt |
Metabolic Pathway of Dronedarone
Debutyldronedarone is formed primarily through the hepatic metabolism of dronedarone. This process is predominantly mediated by Cytochrome P450 enzymes. The metabolic cascade is critical for understanding the drug's efficacy, potential drug-drug interactions, and overall pharmacokinetic profile.
Experimental Protocols
The study of dronedarone metabolism and the quantification of its metabolites, including Debutyldronedarone, involve specific in vitro and analytical methodologies.
In Vitro Metabolism of Dronedarone in Human Liver Microsomes
This protocol is designed to identify the metabolic pathways and the primary enzymes responsible for the biotransformation of dronedarone.
-
Objective: To determine the rate of formation of N-debutyl-dronedarone from dronedarone and identify the contributing CYP450 isoforms.
-
Materials:
-
Dronedarone
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)
-
Acetonitrile (for quenching)
-
This compound (as internal standard for LC-MS analysis)
-
-
Procedure:
-
Prepare an incubation mixture containing phosphate buffer, human liver microsomes, and dronedarone in a microcentrifuge tube.
-
(For inhibitor studies) Pre-incubate the above mixture with a specific CYP inhibitor (e.g., ketoconazole) for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of N-debutyl-dronedarone relative to the control.
-
Quantification of Debutyldronedarone in Human Plasma via HPLC-UV
This method provides a validated procedure for the simultaneous determination of dronedarone and its metabolite, debutyldronedarone, in patient plasma samples.
-
Objective: To accurately measure the concentration of debutyldronedarone for pharmacokinetic studies or therapeutic drug monitoring.
-
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection (set at λ = 290 nm).
-
Supelcosil LC-CN column (150 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol:Acetonitrile:Water:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) with 0.1 mL 85% H₃PO₄.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
Internal Standard (e.g., Bepridil).
-
Human plasma samples.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of plasma in a glass tube, add 25 µL of calibration/QC working solution.
-
Add 20 µL of the internal standard working solution and vortex for 10 seconds.
-
Add 50 µL of 10% Na₂CO₃ solution to alkalize the sample and vortex for 10 seconds.
-
Add 3 mL of MTBE and extract for 8 minutes using a rotary mixer.
-
Centrifuge the sample to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.8 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 290 nm.
-
Expected Retention Time for Debutyldronedarone: ~4.0 minutes.
-
Logical Workflow for Metabolite Identification
The process of identifying and characterizing a metabolite like Debutyldronedarone follows a structured workflow, starting from in vitro experiments and leading to clinical sample analysis.
An In-depth Technical Guide to Debutyldronedarone D7: Chemical Structure and Properties
This technical guide provides a comprehensive overview of Debutyldronedarone D7, the deuterated analogue of the major active metabolite of the antiarrhythmic drug dronedarone. This document is intended for researchers, scientists, and professionals involved in drug development and metabolism studies. It details the chemical structure, physicochemical properties, analytical methodologies, and biological activities of this compound.
Chemical Identity and Physicochemical Properties
This compound is a deuterium-labeled version of Debutyldronedarone, which is the primary circulating and pharmacologically active metabolite of dronedarone.[1][2] The incorporation of seven deuterium atoms provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies, particularly in methodologies employing mass spectrometry.
Table 1: Chemical and Physical Properties of Debutyldronedarone and this compound
| Property | Debutyldronedarone | This compound |
| Synonyms | SR 35021, N-Desbutyldronedarone | SR-35021 D7 |
| Molecular Formula | C₂₇H₃₆N₂O₅S | C₂₇H₂₉D₇N₂O₅S[3] |
| Molecular Weight | 500.65 g/mol | 507.69 g/mol [3] |
| CAS Number | 141626-35-9 | Not available |
| Solubility | Not specified | Soluble in DMSO[2] |
| Physical State | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would logically follow the established routes for dronedarone and its analogues, with the introduction of deuterium atoms at the terminal butyl group of the amino-propoxy chain. The synthesis of dronedarone typically involves the coupling of key intermediates, such as 2-butyl-5-aminobenzofuran and a substituted benzoyl chloride derivative.[4][5] For the D7 analogue, a deuterated version of the N,N-dibutylpropan-1-amine precursor would be utilized in the synthetic pathway.
Purification of Debutyldronedarone and its analogues is typically achieved through standard chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
Experimental Protocols: Analytical Methods
The quantitative analysis of Debutyldronedarone in biological matrices is crucial for pharmacokinetic and metabolism studies. Several robust analytical methods have been developed, primarily based on HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
A validated HPLC-UV method has been described for the simultaneous determination of dronedarone and debutyldronedarone in human plasma.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Supelcosil LC-CN column (150 × 4.6 mm, 5 µm) with a Supelguard LC-CN precolumn (20 × 4.6 mm, 5 µm).[6]
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, water, and 0.5 M potassium dihydrogen phosphate (170:85:237.2:7.8, v/v/v/v) with the addition of 0.1 mL of 85% phosphoric acid.[6]
-
Flow Rate: 1.8 mL/min.[6]
-
Detection: UV detection at a wavelength of 290 nm.[6]
-
Sample Preparation (Plasma): Liquid-liquid extraction using methyl tert-butyl ether from an alkalized plasma sample (0.4 mL).[6]
-
Retention Times: Debutyldronedarone (DBD) at 4.0 min, bepridil (internal standard) at 5.2 min, and dronedarone (DRO) at 6.0 min.[6]
-
Linearity Range: 10–1000 ng/mL for both dronedarone and debutyldronedarone.[6]
-
Precision and Accuracy: The method demonstrates acceptable precision (RSD%) and accuracy, meeting EMA guidelines.[6] For debutyldronedarone, intra-assay precision was 3.8–17.3% and inter-assay precision was 2.8–13.8%. Intra-assay accuracy was between 87.8% and 108.2%, while inter-assay accuracy was between 93.1% and 110.2%.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and rapid LC-MS/MS method has been developed for the simultaneous quantification of dronedarone and debutyldronedarone in human plasma.[1]
-
Instrumentation: A tandem mass spectrometer with a positive atmospheric pressure chemical ionization (APCI) interface.[1]
-
Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: Gradient elution with 5 mmol/L ammonium acetate in water (containing 0.2% acetic acid) and acetonitrile (containing 0.2% acetic acid).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Sample Preparation (Plasma): Protein precipitation from a 50-μL plasma aliquot using acetonitrile containing the internal standard (amiodarone).[1]
-
Lower Limit of Quantification (LLOQ): 0.200 ng/mL for both dronedarone and debutyldronedarone.[1]
-
Linearity Range: 0.200 to 200 ng/mL for each analyte.[1]
-
Precision and Accuracy: Intra- and inter-day precision were reported to be lower than 7.2% (RSD), with accuracy within ±5.1% (relative error).[1]
Biological Activity and Signaling Pathways
Debutyldronedarone is an active metabolite of dronedarone and contributes to its overall pharmacological effect.[7] The mechanism of action of dronedarone, and by extension its active metabolite, is complex, involving the modulation of multiple ion channels and receptor systems.
Metabolism of Debutyldronedarone
Debutyldronedarone is further metabolized in the liver. A major metabolic pathway involves oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A), leading to the formation of propanoic acid-dronedarone and phenol-dronedarone.[3][7]
Mechanism of Action: Ion Channel and Receptor Modulation
The antiarrhythmic effects of dronedarone and its active metabolite are attributed to their ability to block multiple cardiac ion channels and antagonize adrenergic receptors.[8] This multi-target profile contributes to the prolongation of the cardiac action potential and refractory period, thereby stabilizing the heart's rhythm.
The primary targets include:
-
Potassium (K+) Channels: Inhibition of various potassium currents (e.g., IKr, IKs, IK1) leads to a delay in repolarization (Class III antiarrhythmic effect).
-
Sodium (Na+) Channels: Blockade of fast sodium channels reduces the rate of depolarization (Class I antiarrhythmic effect).
-
Calcium (Ca2+) Channels: Inhibition of L-type calcium channels (Class IV antiarrhythmic effect).
-
Adrenergic Receptors: Antagonism of both alpha and beta-adrenergic receptors (Class II antiarrhythmic effect), which reduces sympathetic stimulation of the heart.[8][9]
Conclusion
This compound is an essential analytical standard for the accurate quantification of Debutyldronedarone, a major active metabolite of dronedarone. The information provided in this guide on its chemical properties, detailed analytical protocols, and mechanisms of action serves as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and cardiovascular pharmacology. The multifaceted interaction of this metabolite with various ion channels and receptors underscores the complex pharmacology of its parent drug, dronedarone. Further research into the specific activities and potencies of Debutyldronedarone at these targets will continue to enhance our understanding of its contribution to the overall therapeutic and toxicological profile of dronedarone.
References
- 1. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102321058B - Method for synthesizing dronedarone hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Adrenergic antagonist - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Purification of Debutyldronedarone D7
This technical guide provides a comprehensive overview of the synthesis and purification of Debutyldronedarone D7, a deuterated analog of a primary active metabolite of the antiarrhythmic drug Dronedarone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Debutyldronedarone is the major circulating and pharmacologically active N-debutylated metabolite of Dronedarone. The deuterated version, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide outlines a feasible synthetic route and purification strategy for this compound, based on established synthetic methodologies for Dronedarone and its analogs.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a key deuterated intermediate, followed by its coupling to the benzofuran core, and subsequent chemical modifications.
Synthetic Strategy Overview
The overall synthetic approach involves the preparation of a deuterated N-butyl-N-(3-chloropropyl)amine analog, which is then used to alkylate a protected benzofuran derivative. Subsequent deprotection and sulfonation steps yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (3-chloropropyl)(butyl-d7)carbamate
This key deuterated intermediate is prepared via a two-step process involving reductive amination followed by protection of the secondary amine.
-
Reductive Amination:
-
To a solution of 3-chloropropylamine (1.0 eq) in methanol, add butyraldehyde-d7 (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(3-chloropropyl)butan-1-amine-d7.
-
-
Boc Protection:
-
Dissolve the crude N-(3-chloropropyl)butan-1-amine-d7 in dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-butyl (3-chloropropyl)(butyl-d7)carbamate.
-
Step 2: Synthesis of this compound
-
Alkylation:
-
To a solution of 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and potassium iodide (0.1 eq).
-
Add tert-butyl (3-chloropropyl)(butyl-d7)carbamate (1.2 eq).
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
Nitro Reduction:
-
Dissolve the crude alkylated product in methanol.
-
Add a catalytic amount of Platinum-on-Carbon (Pt/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (45 psi) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
-
Sulfonylation and Deprotection:
-
Dissolve the crude aniline derivative in a mixture of tetrahydrofuran (THF) and triethylamine (TEA) at 0°C.
-
Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.
-
Stir the reaction at 0°C for 2 hours.
-
Treat the reaction mixture with 4 M HCl in isopropanol to effect Boc deprotection.
-
Stir for an additional 2 hours at room temperature.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the residue to obtain this compound.
-
Purification
The final product, this compound, is purified using preparative high-performance liquid chromatography (HPLC).
Preparative HPLC Protocol
-
Column: A suitable reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV at 288 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of methanol.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the resulting aqueous solution to obtain pure this compound as a solid.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Reductive Amination | Butyraldehyde-d7, NaBH₄ | Methanol | 0 to RT | 12 | 85-95 |
| 1b | Boc Protection | Boc₂O, TEA | Dichloromethane | RT | 4 | 90-98 |
| 2a | Alkylation | K₂CO₃, KI | DMF | 60 | 12 | 65-75 |
| 2b | Nitro Reduction | H₂, Pt/C | Methanol | RT | 6 | 90-99 |
| 2c | Sulfonylation & Deprotection | MsCl, HCl | THF/Isopropanol | 0 to RT | 4 | 60-70 |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₇H₂₉D₇N₂O₅S |
| Molecular Weight | 507.7 g/mol |
| ¹H NMR | Spectrum consistent with the structure, showing the absence of signals corresponding to the butyl-H atoms. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 508.7 |
| Purity (HPLC) | >98% |
Signaling Pathway Context
Debutyldronedarone, like its parent compound Dronedarone, is an antiarrhythmic agent that primarily acts by blocking multiple ion channels in cardiac cells. Its mechanism of action is complex and involves the modulation of cardiac action potential.
Caption: Mechanism of action of Dronedarone and its active metabolite.
This guide provides a robust framework for the synthesis and purification of this compound. Researchers should adhere to standard laboratory safety practices and may need to optimize the described conditions to suit their specific experimental setup.
Debutyldronedarone D7: An In-depth Technical Guide on its Mechanism of Action as a Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone, also known as N-debutyl dronedarone, is the principal and pharmacologically active metabolite of dronedarone, a multi-channel blocking antiarrhythmic agent used in the management of atrial fibrillation.[1] The "D7" designation refers to a deuterated variant of debutyldronedarone, commonly utilized as an internal standard in analytical assays for pharmacokinetic studies. For the purposes of understanding its mechanism of action, debutyldronedarone D7 is considered pharmacologically equivalent to its non-deuterated counterpart. This guide provides a comprehensive overview of the metabolic generation of debutyldronedarone and its mechanism of action, based on current scientific understanding.
Metabolic Pathway of Dronedarone to Debutyldronedarone
Dronedarone undergoes extensive first-pass metabolism in the liver, with the primary metabolic pathway being N-debutylation to form debutyldronedarone. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[2] Debutyldronedarone is a major circulating metabolite with plasma exposure similar to that of the parent drug.
Further metabolism of debutyldronedarone occurs via oxidative deamination, catalyzed by monoamine oxidase A (MAO-A), leading to the formation of an inactive propanoic acid metabolite.
References
Technical Guide: Debutyldronedarone D7
An in-depth technical guide on Debutyldronedarone D7 for researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of this compound, the deuterated analog of Debutyldronedarone, the primary active metabolite of the antiarrhythmic drug Dronedarone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, pharmacology, metabolism, and analytical measurement.
Chemical Identity and CAS Number
This compound is the deuterium-labeled form of Debutyldronedarone, a major circulating and pharmacologically active metabolite of Dronedarone.[1][2] Deuterated compounds are frequently used as internal standards in quantitative bioanalytical assays due to their similar chemical properties to the parent compound but distinct mass, allowing for accurate quantification by mass spectrometry.
While this compound is available from commercial suppliers for research purposes, a specific CAS (Chemical Abstracts Service) number for this deuterated analog is not consistently reported in public databases. However, the CAS numbers for the parent compound and its hydrochloride salt are well-documented:
| Compound | CAS Number |
| Debutyldronedarone | 141626-35-9[3] |
| Desbutyl Dronedarone Hydrochloride | 197431-02-0[4] |
Chemical Structure of Debutyldronedarone:
Pharmacology
Debutyldronedarone is an active metabolite of Dronedarone and shares its pharmacological properties, although it is less potent.[5][6] Dronedarone itself is a multi-channel blocking antiarrhythmic agent, exhibiting characteristics of all four Vaughan Williams classes.[5][6][7]
-
Class I: Rate-dependent inhibition of the rapid sodium (Na⁺) current.[6]
-
Class II: Anti-adrenergic properties, inhibiting α and β-adrenergic receptors.[6][8]
-
Class III: Blockade of potassium (K⁺) outward currents, which is its main mechanism of action.[6]
-
Class IV: Blockade of slow calcium (Ca²⁺) inward currents.[6]
These actions collectively lead to a prolongation of the cardiac action potential and refractory periods, deceleration of cardiac conduction, and a reduction in heart rate.[5][6] The N-debutyl metabolite (Debutyldronedarone) possesses approximately 1/10 to 1/3 of the pharmacodynamic activity of the parent drug, Dronedarone.[5][6]
Metabolism of Dronedarone
Dronedarone is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[6][9] The initial and major metabolic pathway is N-debutylation, which results in the formation of the active N-debutyl metabolite, Debutyldronedarone.[5][6][9] This metabolite undergoes further biotransformation.
The metabolic cascade of Dronedarone is outlined in the following signaling pathway diagram:
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Desbutyl Dronedarone Hydrochloride | C27H37ClN2O5S | CID 71315590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. oaji.net [oaji.net]
- 7. Dronedarone: Basic Pharmacology and Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available Debutyldronedarone D7
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical analysis and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Debutyldronedarone D7, the deuterated analog of a primary active metabolite of the antiarrhythmic drug dronedarone, serves as a critical tool in pharmacokinetic and bioanalytical assays. This technical guide provides an in-depth exploration of the isotopic purity of commercially available this compound, detailing the analytical methodologies used for its determination and presenting the expected purity profiles.
While specific certificates of analysis for this compound are proprietary to commercial suppliers, this guide consolidates publicly available data on typical isotopic purity for deuterated pharmaceutical standards and outlines the state-of-the-art experimental protocols for verification.
Data Presentation: Expected Isotopic Purity
The isotopic purity of a deuterated compound is a critical quality attribute, indicating the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available deuterated standards are seldom 100% pure and contain a distribution of isotopologues (molecules with different numbers of deuterium atoms). High isotopic enrichment is crucial to minimize interference from the unlabeled analyte.[1]
Based on industry standards and available literature for similar deuterated compounds, the expected isotopic purity of commercially available this compound is summarized in the table below. It is important to note that these are typical specifications, and the actual values are provided in the batch-specific certificate of analysis from the supplier.
| Parameter | Typical Specification | Description |
| Isotopic Enrichment (per D site) | ≥ 98% | The percentage of deuterium at each of the seven labeled positions. |
| Isotopic Purity (D7 species) | ≥ 95% | The percentage of molecules that are fully deuterated with seven deuterium atoms. |
| Contribution from D0 to D6 | < 5% | The combined percentage of molecules with fewer than seven deuterium atoms. |
| Chemical Purity | ≥ 98% | The percentage of the material that is Debutyldronedarone, irrespective of isotopic composition. |
Experimental Protocols: Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the distribution of isotopologues in a sample. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can differentiate between molecules with different numbers of deuterium atoms.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically acetonitrile or methanol with a small percentage of formic acid to promote ionization.
-
Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography system coupled to the mass spectrometer. While chromatographic separation is not intended to separate isotopologues, it ensures that the analysis is performed on a chemically pure peak corresponding to Debutyldronedarone.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]+.
-
Mass Analysis: The ions are analyzed using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: A full scan mass spectrum is acquired over a narrow mass range centered on the expected m/z of the D7 isotopologue.
-
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks, with each peak corresponding to a different isotopologue (D0, D1, D2, etc.).
-
The relative intensity of each peak is measured.
-
The isotopic purity is calculated by determining the percentage of the D7 isotopologue relative to the sum of all isotopologue intensities. Corrections for the natural abundance of ¹³C may be necessary for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the location and extent of deuteration.
Methodology:
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) that does not have signals interfering with the analyte. An internal standard with a known concentration may be added for quantitative analysis (qNMR).
-
¹H NMR Analysis:
-
A standard proton NMR spectrum is acquired.
-
The absence or significant reduction of signals at the positions where deuterium atoms are expected confirms successful deuteration.
-
The isotopic purity can be estimated by integrating the residual proton signals at the deuterated sites and comparing them to the integrals of non-deuterated protons in the molecule.[1]
-
-
²H NMR Analysis:
-
A deuterium NMR spectrum is acquired.
-
This spectrum will show signals only for the deuterium atoms, confirming their presence and providing information about their chemical environment.
-
For highly deuterated compounds, ²H NMR can be a more direct and sensitive method for determining isotopic enrichment.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the analysis of this compound.
References
Debutyldronedarone D7: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Debutyldronedarone D7. The information presented herein is crucial for maintaining the integrity, purity, and performance of this deuterated active metabolite of dronedarone in research and development settings. The data and protocols are synthesized from publicly available information and general best practices for handling deuterated compounds.
Overview of this compound
This compound is the deuterium-labeled form of Debutyldronedarone, the major active circulating metabolite of the antiarrhythmic drug dronedarone. The incorporation of deuterium atoms can offer advantages in metabolic studies and may alter the pharmacokinetic profile of the molecule. Understanding its stability is paramount for its use as an analytical standard and in various experimental contexts.
Recommended Storage Conditions
Proper storage is critical to prevent degradation and maintain the isotopic and chemical purity of this compound. The following storage conditions are recommended based on supplier information and general guidelines for deuterated compounds.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years[1] | Store in a desiccator to protect from moisture. |
| In Solvent | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month[2] | For shorter-term storage. | |
| Working Solutions | 4°C | 8 weeks (for non-deuterated Debutyldronedarone)[3][4] | Prepare fresh as needed for immediate use when in aqueous/protic solvents to minimize H/D exchange. |
Shipping: this compound is typically shipped with blue ice or at ambient temperature.[1]
General Handling and Best Practices for Deuterated Compounds
Due to their hygroscopic nature and the potential for hydrogen-deuterium (H-D) exchange, special care must be taken when handling deuterated compounds like this compound.
Stability Profile and Forced Degradation Studies
While specific forced degradation data for this compound is not publicly available, studies on its non-deuterated analogue, dronedarone, provide valuable insights into its potential degradation pathways. Forced degradation studies are essential for developing stability-indicating analytical methods.
A study on dronedarone revealed significant degradation under alkaline hydrolytic and alkaline photolytic conditions, while it remained stable under neutral, acidic, thermal, and oxidative stress.[5]
The following table summarizes typical conditions used in forced degradation studies of dronedarone, which can serve as a starting point for investigating the stability of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60°C | 3 hours |
| Base Hydrolysis | 0.1M NaOH | 80°C | 2 hours |
| Oxidative | 6% v/v H₂O₂ | 80°C | 2 hours |
| Thermal | Dry Heat | 70°C | 48 hours |
| Photolytic | Sunlight Exposure | Ambient | 48 hours |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following sections outline a general workflow for forced degradation studies and a typical analytical method for assessing stability.
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is required to separate and quantify the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly employed. The following table outlines a reported HPLC-UV method for the analysis of dronedarone and its metabolite, which can be adapted for this compound.
| Parameter | Description |
| Instrumentation | HPLC with UV Detector |
| Column | Waters Symmetry C8 (100 x 4.6 mm), 5 µm particle size |
| Mobile Phase | Buffer: Methanol (40:60 v/v) (Buffer: 50 mM KH₂PO₄ + 1 ml triethylamine in 1 liter water, pH=2.5 adjusted with ortho-phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | 30°C |
Potential Degradation Pathways
Based on studies of dronedarone, degradation is most likely to occur under alkaline conditions. While the specific degradation products of this compound have not been reported, the study on dronedarone identified six degradation products under various stress conditions.[5] Characterization of these degradants would typically involve techniques like LC-MS/TOF and MSn to elucidate their structures. The deuteration in this compound is on the N-debutyl chain, which may influence the degradation profile compared to the parent drug, dronedarone.
Conclusion
This compound is a stable compound when stored and handled under the recommended conditions. As a deuterated standard, particular attention should be paid to preventing moisture exposure and using appropriate solvents to maintain its isotopic integrity. While specific stability data for the D7 analogue is limited, information from its non-deuterated counterparts, dronedarone and debutyldronedarone, provides a solid foundation for its use in research and development. It is recommended that users perform their own stability assessments for their specific matrix and storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of stress degradation products of dronedarone hydrochloride employing LC-UV/PDA, LC-MS/TOF and MS(n) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Dronedarone and the Metabolic Journey to Debutyldronedarone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of dronedarone, a benzofuran derivative antiarrhythmic agent. It delves into the critical metabolic pathway leading to the formation of its primary active metabolite, N-debutyl dronedarone (debutyldronedarone), and explores the experimental methodologies employed to elucidate these processes.
Introduction
Dronedarone is a multi-channel blocker developed as an alternative to amiodarone for the management of atrial fibrillation and atrial flutter.[1][2][3] Its chemical structure was modified from amiodarone to reduce iodine-related toxicities and to achieve a more favorable pharmacokinetic profile.[3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, particularly the formation and activity of its major metabolite, is crucial for its safe and effective clinical use.
Pharmacokinetic Profile
Dronedarone exhibits complex pharmacokinetics characterized by low bioavailability due to extensive first-pass metabolism.[4][5] Co-administration with food significantly enhances its absorption.[4]
Table 1: Pharmacokinetic Parameters of Dronedarone
| Parameter | Value | Conditions |
| Bioavailability | ~4% | Fasting state[6] |
| ~15% | With a high-fat meal[5] | |
| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours | With food[5] |
| Steady-State | Achieved in 4 - 8 days | 400 mg twice daily administration[5][6] |
| Plasma Protein Binding | >98% (mainly albumin) | Not saturable[5][6] |
| Volume of Distribution (Vd) | 1200 - 1400 L | Intravenous administration[5] |
| Elimination Half-Life (t½) | 13 - 19 hours | |
| Excretion | ~84% in feces (as metabolites) | |
| ~6% in urine (as metabolites) | [5] |
Table 2: Pharmacokinetic Parameters of Debutyldronedarone
| Parameter | Value | Conditions |
| Steady-State Exposure (AUC) | Similar to dronedarone | 400 mg twice daily administration of dronedarone[5] |
| Pharmacological Activity | 1/10 to 1/3 of dronedarone | |
| Plasma Protein Binding | 98.5% | [5] |
Metabolic Pathways and Formation of Debutyldronedarone
Dronedarone is extensively metabolized, primarily in the liver, with over 84% of the drug undergoing biotransformation.[2][7] The initial and major metabolic pathway is N-debutylation, which is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][7] This reaction leads to the formation of the pharmacologically active metabolite, N-debutyl dronedarone (debutyldronedarone).[7]
Debutyldronedarone is subsequently metabolized, with a major pathway being oxidative deamination catalyzed by monoamine oxidase A (MAO-A) to form the inactive propanoic acid metabolite.[7][8] Other minor metabolic pathways for dronedarone include hydroxylation on the butyl-benzofuran moiety, catalyzed by CYP2D6.[7]
Metabolic pathway of dronedarone to debutyldronedarone.
Experimental Protocols
The investigation of dronedarone's pharmacokinetics and metabolism relies on a combination of in vitro and in vivo studies, coupled with sensitive analytical techniques.
In Vitro Metabolism using Human Liver Microsomes
This assay is crucial for identifying the primary metabolizing enzymes and the initial metabolic pathways.
Objective: To determine the role of CYP enzymes in the metabolism of dronedarone and the formation of debutyldronedarone.
Materials:
-
Human Liver Microsomes (HLM)
-
Dronedarone
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., amiodarone) for LC-MS/MS analysis
Procedure:
-
Incubation Preparation: Prepare a master mix containing potassium phosphate buffer and HLM. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Add dronedarone (e.g., at a final concentration of 1-10 µM) to the pre-warmed master mix. To start the metabolic reaction, add the NADPH regenerating system. For inhibitor studies, pre-incubate the HLM with the specific inhibitor for a defined period before adding dronedarone.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining dronedarone and the formed debutyldronedarone.
In Vitro Metabolism using Human Hepatocytes
This model provides a more comprehensive view of metabolism as it contains a full complement of metabolizing enzymes and cofactors.
Objective: To study the overall metabolic profile of dronedarone in a system that more closely mimics the in vivo liver environment.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Dronedarone
-
Acetonitrile (for cell lysis and protein precipitation)
-
Internal standard
Procedure:
-
Cell Plating: Plate the thawed hepatocytes in collagen-coated plates and allow them to attach.
-
Dosing: Replace the medium with fresh medium containing dronedarone at the desired concentration.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At specified time points, collect both the cells and the incubation medium.
-
Sample Preparation: Lyse the cells and precipitate proteins using acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Analyze the processed samples to determine the concentrations of dronedarone and its metabolites.
LC-MS/MS Method for Quantification in Human Plasma
A sensitive and specific analytical method is essential for pharmacokinetic studies.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A time-programmed gradient elution to separate dronedarone, debutyldronedarone, and the internal standard.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dronedarone: e.g., m/z 557.3 → 442.3
-
Debutyldronedarone: e.g., m/z 501.3 → 442.3
-
Internal Standard (Amiodarone): e.g., m/z 646.1 → 58.1
-
Sample Preparation from Plasma:
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), add a precipitating agent like acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or vial for injection into the LC-MS/MS system.
References
- 1. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Crucial Role of Cytochrome P450 in the Bioactivation of Dronedarone to Debutyldronedarone
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dronedarone, a benzofuran derivative antiarrhythmic agent, undergoes extensive hepatic metabolism, with N-debutylation to its active metabolite, debutyldronedarone, being a primary pathway. This biotransformation is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 playing a pivotal role. Understanding the specifics of this metabolic conversion is critical for predicting drug-drug interactions, inter-individual variability in clinical response, and potential for toxicity. This guide provides a comprehensive overview of the role of cytochrome P450 in debutyldronedarone formation, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Introduction to Dronedarone Metabolism
Dronedarone is primarily eliminated through hepatic metabolism, with over 84% cleared by the liver's cytochrome P450 enzymes.[1] The major metabolic pathway involves the N-debutylation of the dronedarone molecule, leading to the formation of debutyldronedarone.[1][2] This metabolite is pharmacologically active, although to a lesser extent than the parent compound, and circulates in the plasma at concentrations comparable to dronedarone.[1] Other metabolic pathways for dronedarone include hydroxylation and oxidative deamination.[2]
The Central Role of CYP3A4 in Debutyldronedarone Formation
In vitro studies utilizing human liver microsomes, cryopreserved human hepatocytes, and recombinant human CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the N-debutylation of dronedarone to debutyldronedarone.[1][3][4][5] The significant contribution of CYP3A is further substantiated by inhibition studies. Ketoconazole, a potent inhibitor of CYP3A, has been shown to inhibit dronedarone metabolism by approximately 89%, highlighting the critical role of this enzyme subfamily.[1][3][5] Furthermore, 1-aminobenzotriazole (ABT), a non-specific CYP inhibitor, almost completely abolishes dronedarone metabolism, indicating that cytochrome P450 enzymes are the primary drivers of its clearance.[1][3][5]
While CYP3A4 is the major contributor, some evidence suggests a minor role for CYP3A5 in this metabolic pathway.[4][6]
Contribution of Other CYP Isoforms
While the N-debutylation pathway is dominated by CYP3A4, other CYP isoforms are involved in the overall metabolism of dronedarone. CYP2D6, for instance, is primarily responsible for the hydroxylation of the butyl-benzofuran moiety of dronedarone.[1][3][5] It is important to note that this pathway does not lead to the formation of debutyldronedarone. The involvement of CYP2D6 is significant from a drug-drug interaction perspective, as dronedarone is a moderate inhibitor of this enzyme.[1]
Studies have also suggested a minor role for CYP1A1 in the formation of debutyldronedarone.[4]
Quantitative Analysis of Enzyme Contributions
The relative contributions of different enzyme systems to the in vitro metabolic clearance of dronedarone have been investigated. The following table summarizes the inhibitory effects of specific enzyme inhibitors on dronedarone metabolism, providing a quantitative insight into the roles of CYP3A and total CYP enzymes.
| Inhibitor | Target Enzyme(s) | Inhibition of Dronedarone Metabolism (%) |
| Ketoconazole | CYP3A | 89 ± 7 |
| 1-Aminobenzotriazole (ABT) | Total CYP | 98 ± 2 |
Data from in vitro studies with human hepatocytes.[1][3][5]
Experimental Protocols
The determination of the role of cytochrome P450 in debutyldronedarone formation relies on a series of well-established in vitro experimental protocols.
Incubation with Human Liver Microsomes (HLMs)
This protocol is a standard method for studying phase I metabolism.
Objective: To determine the kinetics of dronedarone metabolism and identify the metabolites formed.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), dronedarone (at various concentrations to determine kinetic parameters), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The reaction is initiated by the addition of the NADPH-generating system.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify dronedarone and its metabolites, including debutyldronedarone.
Recombinant Human CYP Enzyme Assays
This protocol allows for the precise identification of the specific CYP isoforms involved in a metabolic pathway.
Objective: To determine the specific CYP enzymes responsible for debutyldronedarone formation.
Methodology:
-
Incubation System: Individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.
-
Incubation Mixture: Each recombinant CYP is incubated with dronedarone and a NADPH-generating system in a buffer at 37°C.
-
Analysis: The formation of debutyldronedarone is monitored over time using LC-MS/MS. The activity of each isozyme is then calculated.
Chemical Inhibition Studies
This protocol confirms the involvement of specific CYP subfamilies.
Objective: To assess the contribution of specific CYP isozymes to dronedarone metabolism.
Methodology:
-
Pre-incubation: Human liver microsomes are pre-incubated with a specific CYP inhibitor (e.g., ketoconazole for CYP3A, quinidine for CYP2D6) for a short period.
-
Metabolism Assay: Dronedarone and the NADPH-generating system are then added to initiate the metabolic reaction.
-
Comparison: The rate of debutyldronedarone formation in the presence of the inhibitor is compared to the rate in a control incubation without the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited enzyme.
Visualizing the Metabolic Pathway and Experimental Workflow
Dronedarone Metabolic Pathway
Caption: Metabolic pathways of dronedarone.
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for CYP inhibition assay.
Conclusion
The formation of debutyldronedarone from dronedarone is a critical metabolic step primarily catalyzed by cytochrome P450 3A4. A thorough understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is essential for the safe and effective clinical use of dronedarone. Researchers and drug development professionals should consider the significant potential for drug-drug interactions involving inhibitors and inducers of CYP3A4 when working with this antiarrhythmic agent. Further investigation into the minor contributing pathways and the clinical implications of inter-individual variability in CYP3A4 activity will continue to refine our understanding of dronedarone's pharmacology.
References
- 1. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Dronedarone and Debutyldronedarone in Human Plasma using Debutyldronedarone D7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This application note provides a detailed protocol for the simultaneous quantification of dronedarone and its active metabolite, debutyldronedarone, in human plasma using a robust and sensitive LC-MS/MS method. The use of a stable isotope-labeled internal standard, Debutyldronedarone D7, ensures high accuracy and precision in bioanalytical studies.
Introduction
Dronedarone is an antiarrhythmic drug used for the treatment of atrial fibrillation. It is primarily metabolized by CYP3A4 to its major active metabolite, N-debutyl dronedarone (debutyldronedarone).[1][2] Accurate and reliable quantification of both dronedarone and debutyldronedarone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[3][4] this compound, a deuterium-labeled analog of debutyldronedarone, is an ideal internal standard for the quantification of both dronedarone and its metabolite.[5][6][7]
This application note details a validated LC-MS/MS method for the simultaneous determination of dronedarone and debutyldronedarone in human plasma, employing this compound as the internal standard.
Experimental
Materials and Reagents
-
Dronedarone hydrochloride (Reference Standard)
-
Debutyldronedarone (Reference Standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% Formic acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.7 mL/min |
| Gradient | 30% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 30% B and equilibrate for 1.5 min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5.5 min |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Dronedarone | 557.3 | 442.2 | 80 V | 35 eV |
| Debutyldronedarone | 501.2 | 442.2 | 75 V | 33 eV |
| This compound | 508.2 | 442.2 | 75 V | 33 eV |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dronedarone, debutyldronedarone, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of dronedarone and debutyldronedarone in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 10 µL onto the LC-MS/MS system.
Figure 1: Experimental workflow from sample preparation to LC-MS/MS analysis.
Method Validation
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.200 - 200 ng/mL for both dronedarone and debutyldronedarone[1] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL for both analytes[1] |
| Intra-day Precision (%RSD) | < 7.2%[1] |
| Inter-day Precision (%RSD) | < 7.2%[1] |
| Accuracy (%RE) | Within ±5.1%[1] |
| Matrix Effect | Minimal and compensated by the internal standard. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analytes were stable in plasma after 3 freeze-thaw cycles and at room temperature for 4 hours. |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear range for the simultaneous quantification of dronedarone and debutyldronedarone in human plasma. The use of protein precipitation for sample preparation is simple, fast, and suitable for high-throughput analysis.
Chromatographic separation was achieved within a short run time of 5.5 minutes, allowing for rapid sample analysis. The stable isotope-labeled internal standard, this compound, co-eluted with the analytes and effectively compensated for any variations during sample processing and analysis, ensuring high precision and accuracy of the results.
Figure 2: Logical relationship of using an internal standard for accurate quantification.
Conclusion
This application note describes a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous quantification of dronedarone and its active metabolite debutyldronedarone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the method, making it highly suitable for pharmacokinetic studies and therapeutic drug monitoring in a clinical or research setting.
References
- 1. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. biorbyt.com [biorbyt.com]
Application Note: High-Throughput Analysis of Debutyldronedarone D7 in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Debutyldronedarone D7 (DBD-D7) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Debutyldronedarone is the primary active metabolite of the antiarrhythmic drug Dronedarone.[1] The deuterated form, this compound, is commonly used as an internal standard for the bioanalysis of Dronedarone and its metabolites. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic and toxicokinetic studies. The method demonstrates high sensitivity, specificity, and reproducibility, making it suitable for regulated bioanalysis.
Introduction
Dronedarone is a benzofuran derivative developed as a safer alternative to amiodarone for the treatment of atrial fibrillation.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form N-debutylated dronedarone (Debutyldronedarone or DBD).[2][3] DBD is a major circulating and pharmacologically active metabolite.[1] Accurate quantification of Dronedarone and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variability in sample processing and instrument response in LC-MS/MS-based bioanalysis.
This document provides a comprehensive protocol for the extraction and quantification of DBD-D7 in plasma, which is directly applicable to the analysis of the unlabeled analyte, Debutyldronedarone.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
Debutyldronedarone (Analyte)
-
Control Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Ultrapure)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)[4]
-
Sodium Carbonate (Na2CO3)[4]
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE). Both have been shown to be effective for the analysis of Debutyldronedarone.
Method 1: Protein Precipitation (PPT) [1][2]
-
Aliquot 50-100 µL of plasma sample into a microcentrifuge tube.[1][2]
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture for 2 minutes.[2]
-
Centrifuge at 13,000 g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) [4]
-
Transfer 400 µL of plasma into a glass tube.[4]
-
Add the internal standard working solution.
-
Add 50 µL of 10% Sodium Carbonate solution to alkalize the sample.[4]
-
Add 3 mL of Methyl tert-butyl ether (MTBE).[4]
-
Extract for 8 minutes using a rotary mixer.[4]
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
The following diagram illustrates the general workflow for plasma sample preparation:
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm)[1] | Supelcosil LC-CN (150 × 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 5 mmol/L Ammonium Acetate with 0.2% Acetic Acid in Water[1] | Methanol:Acetonitrile:Water:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) + 0.1 mL 85% H3PO4[4] |
| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid[1] | N/A (Isocratic) |
| Flow Rate | 0.7 mL/min[1] | 1.8 mL/min[4] |
| Gradient | Gradient elution[1] | Isocratic[4] |
| Injection Volume | 5-10 µL | 50 µL[3] |
| Column Temperature | Ambient | Ambient[4] |
| Run Time | ~5.5 minutes[1] | ~7 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive ionization mode.
Table 2: Mass Spectrometric Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | Dependent on instrument |
| Gas Flow | Dependent on instrument |
| Nebulizer Pressure | Dependent on instrument |
| Capillary Voltage | Dependent on instrument |
MRM Transitions
The molecular weight of Debutyldronedarone is 500.7 g/mol .[1] The precursor ion ([M+H]+) is therefore m/z 501.7. For this compound, with the addition of 7 deuterium atoms, the molecular weight is approximately 507.7 g/mol , leading to a precursor ion of m/z 508.7. A common fragmentation pathway for similar molecules involves the loss of the butylamine side chain.
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Debutyldronedarone | 501.3 | 86.1 | To be optimized |
| This compound (IS) | 508.3 | 93.1 | To be optimized |
Note: The proposed product ion for DBD-D7 is based on the fragmentation of the deuterated butylamine side chain. These values should be optimized for the specific mass spectrometer being used.
The following diagram illustrates the logic of MRM for this compound:
Method Validation Summary
The presented analytical methods have been validated according to regulatory guidelines.[4] The following tables summarize the performance characteristics for the analysis of Debutyldronedarone, which are expected to be similar when using this compound as the internal standard.
Table 4: Linearity and Sensitivity
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linear Range | 0.200 - 200 ng/mL[1] | 10 - 1000 ng/mL[4] |
| LLOQ | 0.200 ng/mL[1] | 10 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
Table 5: Accuracy and Precision
| Method | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LC-MS/MS [1] | LLOQ, LQC, MQC, HQC | < 7.2% | < 7.2% | ± 5.1% |
| HPLC-UV [4] | LLOQ | 17.3% | 13.8% | 87.8 - 108.2% |
| LQC | 3.8% | 2.8% | 93.1 - 110.2% | |
| MQC | 4.6% | 5.3% | 93.1 - 110.2% | |
| HQC | 4.3% | 4.1% | 93.1 - 110.2% |
Table 6: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery (LLE) | 70-80%[4] |
| Extraction Recovery (SPE) | 93.27 to 95.14%[5] |
| Matrix Effect | Minimized with appropriate sample cleanup and use of a stable isotope-labeled internal standard.[5] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantification of this compound in plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation techniques are straightforward and amenable to high-throughput analysis. This application note serves as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Debutyldronedarone | C27H36N2O5S | CID 10255437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Dronedarone Using Debutyldronedarone D7
These application notes provide a comprehensive guide for the quantitative analysis of dronedarone and its active metabolite, debutyldronedarone, in human plasma using Debutyldronedarone D7 as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Dronedarone is an antiarrhythmic drug used to treat atrial fibrillation.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its main active metabolite, N-debutyl dronedarone (debutyldronedarone).[1][3][4] Therapeutic drug monitoring and pharmacokinetic studies require sensitive and accurate analytical methods for the simultaneous quantification of both dronedarone and debutyldronedarone. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analytes: Dronedarone hydrochloride, Debutyldronedarone
-
Internal Standard: this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid
-
Chemicals: Ammonium acetate
-
Biological Matrix: Human plasma
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is required.
-
HPLC: Capable of gradient elution.
-
Column: A C18 reversed-phase column, such as a CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 μm), is suitable.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dronedarone, debutyldronedarone, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of dronedarone and debutyldronedarone in a mixture of methanol and water (1:1 v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
A protein precipitation method is recommended for sample preparation:[5]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 μm)[5] |
| Mobile Phase A | 5 mmol/L Ammonium acetate with 0.2% acetic acid in water[5] |
| Mobile Phase B | Acetonitrile with 0.2% acetic acid[5] |
| Flow Rate | 0.7 mL/min[5] |
| Gradient | A gradient elution program should be optimized to ensure separation of the analytes from matrix components. A typical gradient might start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dronedarone | 557.3 | 442.3 |
| Debutyldronedarone | 501.3 | 386.3 |
| This compound | 508.3 | 393.3 |
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters.
Table 1: Calibration Curve Details
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Dronedarone | 0.200 - 200 | > 0.99 |
| Debutyldronedarone | 0.200 - 200 | > 0.99 |
| Data based on a similar published method.[5] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Dronedarone | LLOQ | 0.200 | < 15 | < 15 | ± 20 |
| LQC | 0.500 | < 15 | < 15 | ± 15 | |
| MQC | 50.0 | < 15 | < 15 | ± 15 | |
| HQC | 150 | < 15 | < 15 | ± 15 | |
| Debutyldronedarone | LLOQ | 0.200 | < 15 | < 15 | ± 20 |
| LQC | 0.500 | < 15 | < 15 | ± 15 | |
| MQC | 50.0 | < 15 | < 15 | ± 15 | |
| HQC | 150 | < 15 | < 15 | ± 15 | |
| Acceptance criteria based on typical bioanalytical method validation guidelines. LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.[5] |
Visualizations
Experimental Workflow
References
- 1. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method Development for Dronedarone and its Metabolite, Debutyldronedarone, using Debutyldronedarone D7 as an Internal Standard
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Dronedarone is an antiarrhythmic drug used for the management of atrial fibrillation. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its major active metabolite, N-debutyl-dronedarone (debutyldronedarone).[1][2] The pharmacological activity of debutyldronedarone, although less potent than the parent drug, necessitates its quantification in pharmacokinetic and toxicokinetic studies.[1][3] This document provides detailed protocols for the bioanalytical method development for the simultaneous determination of dronedarone and debutyldronedarone in human plasma, utilizing Debutyldronedarone D7 as an internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision of the analytical method.
Metabolic Pathway of Dronedarone
The primary metabolic pathway of dronedarone involves the N-debutylation of the dibutylamino moiety, catalyzed by CYP3A4, to yield debutyldronedarone.[2][4]
Experimental Protocols
Two distinct analytical methods are presented for the quantification of dronedarone and debutyldronedarone in human plasma.
Protocol 1: LC-MS/MS Method with this compound Internal Standard (Representative Protocol)
This protocol describes a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound as an internal standard. Note: The mass spectrometric parameters for this compound are proposed and require experimental optimization and validation in the user's laboratory.
1. Materials and Reagents
-
Dronedarone hydrochloride reference standard
-
Debutyldronedarone reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
2. Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the working solution of this compound (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC Parameters | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (To be optimized) |
| Dronedarone | Precursor Ion (Q1): m/z 557.3 -> Product Ion (Q3): m/z (To be determined) |
| Debutyldronedarone | Precursor Ion (Q1): m/z 501.3 -> Product Ion (Q3): m/z (To be determined) |
| This compound | Precursor Ion (Q1): m/z 508.3 -> Product Ion (Q3): m/z (To be determined) |
| Collision Gas | Argon |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
5. Method Validation (Representative Parameters)
| Parameter | Target Range/Value |
| Calibration Curve Range | 0.5 - 500 ng/mL for both dronedarone and debutyldronedarone |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL with a signal-to-noise ratio > 10 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | To be assessed and minimized |
Protocol 2: HPLC-UV Method
This protocol is based on a validated method for the simultaneous determination of dronedarone and debutyldronedarone in human plasma using HPLC with UV detection.[1][5]
1. Materials and Reagents
-
Dronedarone hydrochloride reference standard
-
Debutyldronedarone reference standard
-
Bepridil (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (drug-free)
-
Ultrapure water
2. Instrumentation
-
HPLC system with a UV detector
-
Analytical column: Supelcosil LC-CN (150 x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of human plasma into a glass tube.
-
Add 50 µL of the internal standard working solution (Bepridil, 8 µg/mL in methanol).
-
Add 100 µL of 1 M sodium hydroxide to alkalize the plasma.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
4. HPLC-UV Conditions
| Parameter | Condition |
| Column | Supelcosil LC-CN, 150 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Methanol:Acetonitrile:Water:0.5 M KH₂PO₄ (170:85:237.2:7.8, v/v/v/v) + 0.1 mL 85% H₃PO₄[1] |
| Flow Rate | 1.8 mL/min[1] |
| Detection Wavelength | 290 nm[1] |
| Column Temperature | Ambient |
| Injection Volume | 50 µL |
5. Quantitative Data Summary (Based on a Validated HPLC-UV Method) [1][5]
| Parameter | Dronedarone | Debutyldronedarone |
| Retention Time (min) | 6.0 | 4.0 |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 |
| LLOQ (ng/mL) | 10 | 10 |
| Intra-day Accuracy (%) | 87.5 - 105.4 | 87.8 - 108.2 |
| Inter-day Accuracy (%) | 98.1 - 105.1 | 93.1 - 110.2 |
| Intra-day Precision (RSD%) | 2.4 - 11.0 | 3.8 - 17.3 |
| Inter-day Precision (RSD%) | 2.1 - 13.7 | 2.8 - 13.8 |
Experimental Workflow
The general workflow for the bioanalytical method development and validation is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry: Debutyldronedarone D7 Solution Preparation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone, a primary active metabolite of the antiarrhythmic drug dronedarone, is a critical analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of this metabolite by mass spectrometry necessitates the use of a stable isotope-labeled internal standard. Debutyldronedarone D7, a deuterated analog, serves as an ideal internal standard, exhibiting similar chemical and physical properties to the analyte, which ensures reliable correction for variations during sample preparation and analysis.
This document provides a comprehensive protocol for the preparation of this compound solutions for use in mass spectrometry-based bioanalysis. Adherence to these guidelines will facilitate the development of robust and reproducible analytical methods.
Data Presentation: Quantitative Summary
The following table outlines the recommended concentrations for the preparation of stock and working solutions of this compound. It is imperative to note that the optimal concentration of the internal standard working solution is method-dependent and should be determined during the validation of the specific analytical procedure.
| Solution Type | Concentration | Solvent | Storage Conditions |
| Primary Stock Solution | 1 mg/mL | Dimethyl Sulfoxide (DMSO) | -20°C or -80°C in amber vials |
| Intermediate Stock Solution | 10 µg/mL | Methanol or Acetonitrile | -20°C in amber vials |
| Working Standard Solution | 100 ng/mL | 50:50 Methanol:Water (v/v) or 50:50 Acetonitrile:Water (v/v) | 2-8°C for short-term use |
Experimental Protocols
This section details the step-by-step methodologies for the preparation of this compound solutions. All procedures should be performed in a calibrated fume hood using appropriate personal protective equipment.
Materials and Reagents
-
This compound (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), LC-MS grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Deionized water, 18.2 MΩ·cm
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
Preparation of the Primary Stock Solution (1 mg/mL)
The primary stock solution is prepared in DMSO due to the confirmed solubility of this compound in this solvent.[1]
-
Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder to a 1 mL Class A volumetric flask.
-
Add approximately 0.8 mL of DMSO to the flask.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add DMSO to the flask to bring the final volume to 1 mL.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to an amber glass vial for storage.
Preparation of the Intermediate Stock Solution (10 µg/mL)
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL primary stock solution into a 1 mL Class A volumetric flask.
-
Add approximately 0.8 mL of methanol or acetonitrile to the flask.
-
Vortex the solution for 30 seconds to ensure thorough mixing.
-
Add methanol or acetonitrile to the flask to bring the final volume to 1 mL.
-
Cap the flask and invert it several times.
-
Transfer the solution to an amber glass vial for storage.
Preparation of the Working Standard Solution (100 ng/mL)
The working standard solution is typically prepared in a solvent composition that is compatible with the initial mobile phase of the LC-MS system to ensure good peak shape.
-
Allow the intermediate stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL Class A volumetric flask.
-
Add approximately 0.8 mL of the desired final solvent mixture (e.g., 50:50 methanol:water or 50:50 acetonitrile:water).
-
Vortex the solution for 30 seconds.
-
Add the final solvent mixture to the flask to bring the final volume to 1 mL.
-
Cap the flask and invert it several times.
-
This working solution is now ready to be spiked into calibration standards and quality control samples.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the preparation of this compound solutions for mass spectrometry analysis.
Caption: Workflow for this compound Solution Preparation.
References
Application of Debutyldronedarone D7 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Debutyldronedarone D7 in drug metabolism and pharmacokinetic (DMPK) studies. Debutyldronedarone is the primary and pharmacologically active metabolite of Dronedarone, an antiarrhythmic agent. The deuterated form, this compound, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in the determination of Debutyldronedarone levels in biological matrices.
Overview of Dronedarone Metabolism
Dronedarone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-debutylation, which leads to the formation of Debutyldronedarone (DBD).[1][2] This active metabolite is subsequently metabolized, in part by monoamine oxidase (MAO-A). Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and assessing potential drug-drug interactions.
Metabolic Pathway of Dronedarone
References
Application Notes and Protocols for High-Throughput Screening Assays Using Debutyldronedarone D7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone is the primary active metabolite of Dronedarone, a multi-ion channel blocking antiarrhythmic agent. Dronedarone and its metabolite act on various ion channels, including potassium, sodium, and calcium channels, and also exhibit anti-adrenergic properties.[1] Debutyldronedarone D7 is a deuterium-labeled version of this metabolite, making it an ideal tool for various in vitro and in vivo studies, including high-throughput screening (HTS) assays. Its primary applications in HTS are as a tracer in competitive binding assays to identify novel ion channel modulators and as a test substrate in metabolic stability screens.
These application notes provide detailed protocols for two key HTS assays utilizing this compound:
-
A Competitive Fluorescence Polarization (FP) Assay for the discovery of novel compounds targeting ion channels modulated by Debutyldronedarone.
-
A Metabolic Stability Assay in human liver microsomes to assess the metabolic profile of test compounds.
Application Note 1: High-Throughput Screening for Ion Channel Modulators Using a Competitive Fluorescence Polarization (FP) Assay
Objective
To develop and validate a high-throughput competitive binding assay using fluorescence polarization to identify compounds that displace this compound from its target ion channels. This assay provides a rapid and robust method for screening large compound libraries.
Principle of the Assay
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution.[2][3][4] A small, fluorescently labeled molecule (the tracer, in this case, a fluorescent conjugate of this compound) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule, such as a solubilized ion channel protein or a membrane preparation containing the target, its rotation slows significantly, leading to an increase in the polarization of the emitted light.
In a competitive assay format, unlabeled test compounds from a screening library are added to the reaction. If a test compound binds to the target protein, it will compete with the fluorescent tracer, displacing it into the solution. This displacement causes the tracer to tumble freely again, resulting in a decrease in fluorescence polarization. This decrease in polarization is proportional to the affinity of the test compound for the target.
Experimental Workflow
Caption: Workflow for the competitive Fluorescence Polarization HTS assay.
Materials and Reagents
-
This compound: Custom-synthesized with a fluorescent label (e.g., TAMRA).
-
Target Protein: Purified and solubilized ion channel protein or membrane preparations from cells overexpressing the target ion channel (e.g., hERG, Nav1.5).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Control Compounds: Unlabeled Debutyldronedarone (positive control) and DMSO (negative control).
-
Microplates: 384-well, black, low-volume microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 2X working solution of the fluorescently labeled this compound tracer in assay buffer.
-
Prepare a 2X working solution of the target protein/membrane preparation in assay buffer.
-
Serially dilute test compounds and control compounds in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 100 nL of test compounds, positive control, or DMSO to the appropriate wells of the 384-well plate.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Add 10 µL of the 2X target protein solution to all wells except for the "no target" control wells (add 10 µL of assay buffer instead).
-
The final reaction volume is 20 µL.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Interpretation
The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample is the millipolarization value of the test compound.
-
mP_min is the average millipolarization of the positive control (e.g., 10 µM unlabeled Debutyldronedarone).
-
mP_max is the average millipolarization of the negative control (DMSO).
Assay Validation: The quality and robustness of the HTS assay should be validated by calculating the Z'-factor:
Z' = 1 - [(3 * (SD_max + SD_min)) / |(Mean_max - Mean_min)|]
An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.
Hypothetical Data Presentation
Table 1: Competitive Binding of Test Compounds against this compound
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Test Cmpd 1 | 10 | 85.2 | 1.5 |
| Test Cmpd 2 | 10 | 12.5 | > 50 |
| Test Cmpd 3 | 10 | 92.1 | 0.8 |
| Dronedarone | 10 | 98.5 | 0.1 |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background | 4.2 |
| CV% (Positive Control) | 3.5% |
| CV% (Negative Control) | 2.8% |
Application Note 2: High-Throughput Metabolic Stability Assay
Objective
To establish a high-throughput in vitro assay to determine the metabolic stability of test compounds using human liver microsomes (HLM), with this compound serving as a control compound with a known metabolic profile.
Principle of the Assay
This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which contain a variety of drug-metabolizing enzymes. The reaction is initiated by the addition of the cofactor NADPH. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified by LC-MS/MS. The rate of metabolism is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). This compound is used as a reference compound, and its deuterium labeling allows for easy differentiation from the unlabeled test compounds in the LC-MS/MS analysis.
Signaling Pathway
Caption: General pathway of drug metabolism in human liver microsomes.
Experimental Workflow
Caption: Workflow for the high-throughput metabolic stability assay.
Materials and Reagents
-
This compound: As a control compound.
-
Human Liver Microsomes (HLM): Pooled from multiple donors.
-
NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Test Compounds: Dissolved in DMSO.
-
Internal Standard (IS): A structurally unrelated compound for LC-MS/MS analysis (e.g., Verapamil).
-
Acetonitrile: For quenching the reaction.
-
96-well Plates: For incubation and sample collection.
-
LC-MS/MS System: For quantitative analysis.
Experimental Protocol
-
Preparation:
-
Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare a 1 µM working solution of the test compounds and this compound in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: Acetonitrile containing the internal standard.
-
-
Incubation Procedure (96-well plate):
-
In an incubation plate, add the HLM solution and the test compound/control solution.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system. This is the 0-minute time point.
-
Immediately transfer an aliquot of the reaction mixture to a collection plate containing the cold quenching solution.
-
Continue to incubate the reaction plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots to the collection plate with the quenching solution.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the collection plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis and Interpretation
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Hypothetical Data Presentation
Table 3: Metabolic Stability of Test Compounds in Human Liver Microsomes
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Test Cmpd 1 | 15.2 | 90.5 | High Clearance |
| Test Cmpd 2 | 85.7 | 16.0 | Low Clearance |
| Test Cmpd 3 | 42.1 | 32.7 | Medium Clearance |
| This compound | 25.6 | 53.6 | Medium Clearance |
Conclusion
The protocols outlined in these application notes provide robust and high-throughput methods for utilizing this compound in drug discovery. The competitive fluorescence polarization assay is a powerful tool for identifying novel modulators of ion channels targeted by Dronedarone and its active metabolite. The metabolic stability assay allows for the early assessment of the pharmacokinetic properties of new chemical entities. The use of deuterium-labeled this compound as a tool compound enhances the precision and utility of these screening assays.
References
Application Note: Separation of Debutyldronedarone D7 by Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the separation and analysis of Debutyldronedarone D7, a major active metabolite of Dronedarone, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Introduction
Debutyldronedarone is the primary active metabolite of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation.[1][2] Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This application note details two validated liquid chromatography methods for the separation and quantification of Debutyldronedarone.
HPLC-UV Method for Separation of Debutyldronedarone
This method is a cost-effective approach suitable for routine analysis and therapeutic drug monitoring in laboratories with standard HPLC equipment.[3]
Chromatographic Conditions
A summary of the HPLC-UV conditions for the separation of Debutyldronedarone is presented in the table below.
| Parameter | Condition |
| Column | Supelcosil LC-CN, 150 x 4.6 mm, 5 µm |
| Guard Column | Supelguard LC-CN, 20 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Methanol:Acetonitrile:Water:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) + 0.1 mL 85% H₃PO₄ |
| Flow Rate | 1.8 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| UV Detection | 290 nm |
| Internal Standard | Bepridil |
| Run Time | Approximately 7.5 minutes |
Experimental Protocol
2.2.1. Reagents and Materials
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄, 85%)
-
Methyl tert-butyl ether (MTBE)
-
This compound Reference Standard
-
Dronedarone Reference Standard
-
Bepridil (Internal Standard)
-
Human Plasma (for bioanalytical method validation)
2.2.2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, Dronedarone, and Bepridil in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create calibration standards ranging from 10 ng/mL to 1000 ng/mL for both Debutyldronedarone and Dronedarone.[3] The internal standard working solution should be prepared at a constant concentration.
-
Plasma Sample Preparation (Liquid-Liquid Extraction):
-
To 0.4 mL of plasma, add the internal standard.
-
Alkalinize the plasma sample to a pH of 11.5-11.8.[3]
-
Add 3 mL of methyl tert-butyl ether and vortex for 5 minutes.[4]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the HPLC system.
-
2.2.3. System Suitability Before sample analysis, ensure the system is suitable for the intended analysis by injecting a system suitability solution. Key parameters are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
2.2.4. Data Analysis The concentration of Debutyldronedarone in the samples is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Performance Characteristics
The HPLC-UV method demonstrates good linearity, precision, and accuracy, making it suitable for its intended purpose.[3]
| Parameter | Debutyldronedarone | Dronedarone |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Intra-assay Precision (RSD) | 3.8 - 17.3% | 2.4 - 11.0% |
| Inter-assay Precision (RSD) | 2.8 - 13.8% | 2.1 - 13.7% |
| Intra-assay Accuracy | 87.8 - 108.2% | 87.5 - 105.4% |
| Inter-assay Accuracy | 93.1 - 110.2% | 98.1 - 105.1% |
| Retention Time | ~4.0 min | ~6.0 min |
UPLC-MS/MS Method for Separation of Debutyldronedarone
For higher sensitivity and selectivity, particularly for pharmacokinetic studies with low analyte concentrations, a UPLC-MS/MS method is recommended.[1][5]
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the UPLC-MS/MS conditions for the analysis of Debutyldronedarone.
| Parameter | Condition |
| Column | CAPCELL PAK C18 MG, 100 x 4.6 mm, 5 µm or ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 5 mmol/L Ammonium Acetate with 0.2% Acetic Acid in Water or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid or Acetonitrile |
| Flow Rate | 0.7 mL/min or 0.6 mL/min |
| Gradient Elution | A linear gradient is typically employed. For example, increasing Mobile Phase B from 5% to 70% over a set time.[2] |
| Injection Volume | 1.0 - 50 µL |
| Column Temperature | 25°C |
| Ionization Source | Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Amiodarone |
Experimental Protocol
3.2.1. Reagents and Materials
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate
-
Acetic Acid
-
Formic Acid
-
This compound Reference Standard
-
Dronedarone Reference Standard
-
Amiodarone (Internal Standard)
-
Human Plasma
3.2.2. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described in the HPLC-UV method, using LC-MS grade solvents. The linear range for this method is typically from 0.200 to 200 ng/mL.[1]
-
Plasma Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add the internal standard.[1]
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the UPLC-MS/MS system.
-
3.2.3. System Suitability System suitability for UPLC-MS/MS is assessed by monitoring the signal intensity, retention time stability, and peak shape of the analyte and internal standard.
Performance Characteristics
The UPLC-MS/MS method offers a lower limit of quantification and high precision and accuracy.[1]
| Parameter | Debutyldronedarone | Dronedarone |
| Linearity Range | 0.200 - 200 ng/mL | 0.200 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | 0.200 ng/mL |
| Intra-day Precision (RSD) | < 7.2% | < 7.2% |
| Inter-day Precision (RSD) | < 7.2% | < 7.2% |
| Accuracy (Relative Error) | within ±5.1% | within ±5.1% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound in plasma samples.
Caption: General workflow for the analysis of this compound.
References
- 1. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iatdmct2024.org [iatdmct2024.org]
- 5. Simultaneous determination of amiodarone, dronedarone, and their principal metabolites in SD rat plasma by UPLC-MS/MS and its application in pharmacokinetics - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Mass Spectrometry Fragmentation Analysis of Debutyldronedarone D7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis of the mass spectrometric fragmentation pattern of Debutyldronedarone D7, the stable isotope-labeled internal standard for Debutyldronedarone. Debutyldronedarone (N-desbutyldronedarone) is the primary active metabolite of Dronedarone, an antiarrhythmic agent. Understanding the fragmentation of the D7-labeled analog is critical for developing robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and drug metabolism studies. This note outlines the experimental protocol, presents the predicted fragmentation pathway, and summarizes key quantitative data.
Introduction
Dronedarone is a benzofuran-derived antiarrhythmic drug prescribed for the treatment of atrial fibrillation.[1] It is extensively metabolized in the body, primarily through N-dealkylation, to form Debutyldronedarone, which is also pharmacologically active.[2] Accurate quantification of both the parent drug and its active metabolite in biological matrices is essential for pharmacokinetic profiling and therapeutic drug monitoring.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative LC-MS/MS analysis, as they co-elute with the analyte and correct for variations in sample preparation and matrix effects. This compound, where seven hydrogen atoms on the terminal butyl group are replaced with deuterium, serves as an ideal internal standard. This application note details the characteristic fragmentation pattern of this compound under positive ion electrospray ionization (ESI) conditions to facilitate its use in bioanalytical assays.
Experimental Protocol
This section outlines a typical methodology for analyzing this compound using LC-MS/MS.
2.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Perform serial dilutions in a 50:50 acetonitrile:water mixture to create working solutions at desired concentrations.
-
Matrix Preparation (for validation): Spike the working solution into the appropriate biological matrix (e.g., human plasma, urine) and perform a sample cleanup procedure such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Example PPT Protocol: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.
-
2.2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.7 mL/min.[2]
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.0-4.1 min: 90% to 30% B
-
4.1-5.5 min: Hold at 30% B
-
-
Injection Volume: 5 µL.
2.3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Product Ion Scan (for fragmentation pattern elucidation) and Multiple Reaction Monitoring (MRM) (for quantification).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for desired fragmentation (e.g., 20-40 eV).
-
Results and Discussion: Fragmentation Pathway
Under positive ESI conditions, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 508.3. Collision-induced dissociation (CID) of this precursor ion leads to characteristic product ions. The primary fragmentation occurs at the C-O and C-N bonds of the propoxy-amino side chain.
The most abundant and characteristic fragmentation pathway involves the cleavage of the ether bond, followed by a rearrangement, leading to the formation of a stable iminium ion from the side chain.
-
Precursor Ion ([M+H]⁺): The protonated molecule has an m/z of 508.3 .
-
Key Product Ion 1 (m/z 107.2): The most intense product ion is typically observed at m/z 107.2. This corresponds to the deuterated N-butylaminomethylene cation [CH2=N(H)CH2CH2CD2CD3]+. This fragment is highly specific and ideal for MRM-based quantification.
-
Key Product Ion 2 (m/z 396.1): Cleavage of the C-N bond in the side chain results in the loss of the deuterated butylamine group as a neutral species, leaving the large benzoyl-benzofuran core with the propoxy linker, resulting in a fragment at m/z 396.1.
The fragmentation pattern for the non-labeled Debutyldronedarone is analogous, with a predictable mass shift of 7 Da for the precursor and any fragment containing the deuterated butyl group.
Quantitative Data Summary
The following table summarizes the key mass transitions for the quantitative analysis of Debutyldronedarone using this compound as an internal standard.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Description of Product Ion |
| Debutyldronedarone | 501.2 | 100.1 | N-butylaminomethylene cation |
| Debutyldronedarone | 501.2 | 396.1 | Benzoyl-benzofuran core with propoxy linker |
| This compound | 508.3 | 107.2 | D7-N-butylaminomethylene cation |
| This compound | 508.3 | 396.1 | Benzoyl-benzofuran core with propoxy linker |
Visualizations
The following diagrams illustrate the logical workflow for method development and the proposed fragmentation pathway for this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed MS/MS fragmentation of this compound.
References
Application Notes and Protocols: Incorporating Debutyldronedarone D7 in Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone is an antiarrhythmic agent used to treat atrial fibrillation and atrial flutter.[1][2][3] The accurate quantification of dronedarone and its major active metabolite, N-debutyl-dronedarone (also known as debutyldronedarone), in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials.[4][5] Debutyldronedarone D7 is the deuterium-labeled analogue of N-debutyl-dronedarone and serves as an ideal internal standard (IS) for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
These application notes provide a comprehensive protocol for the incorporation of this compound in the quantitative analysis of clinical trial samples, ensuring robust and reliable data for drug development programs.
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters for the analysis of N-debutyl-dronedarone using this compound as an internal standard. These parameters may require optimization based on the specific LC-MS/MS instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-debutyl-dronedarone | 501.2 | 86.1 | 35 | 100 |
| This compound (IS) | 508.2 | 93.1 | 35 | 100 |
Experimental Protocols
Bioanalytical Method for the Quantification of N-debutyl-dronedarone in Human Plasma
This protocol outlines a validated method for the simultaneous determination of dronedarone and its active metabolite N-debutyl-dronedarone in human plasma by LC-MS/MS, utilizing this compound as an internal standard for the metabolite.[4]
1. Materials and Reagents
-
N-debutyl-dronedarone reference standard
-
This compound (Internal Standard)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-debutyl-dronedarone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-debutyl-dronedarone stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the N-debutyl-dronedarone working standard solutions.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or clinical sample) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of N-debutyl-dronedarone to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of N-debutyl-dronedarone in the QC and clinical samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the bioanalysis of clinical trial samples.
Caption: Role of an internal standard in quantitative analysis.
Caption: Simplified metabolic pathway of Dronedarone.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dronedarone for the treatment of atrial fibrillation and atrial flutter: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. glpbio.com [glpbio.com]
- 7. This compound - Immunomart [immunomart.com]
Troubleshooting & Optimization
How to resolve matrix effects with Debutyldronedarone D7?
Welcome to the technical support center for Debutyldronedarone D7. This resource is designed for researchers, scientists, and drug development professionals to help resolve issues related to matrix effects in bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled (SIL) version of debutyldronedarone, where seven hydrogen atoms have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to correct for variability during sample processing and to compensate for matrix effects.[1]
Q2: What are matrix effects in bioanalysis?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix, such as plasma or urine.[2][3] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[2][3] Phospholipids are a common cause of matrix effects in plasma samples.[4]
Q3: How does this compound, as an internal standard, theoretically correct for matrix effects?
The principle behind using a SIL-IS like this compound is that it has nearly identical physicochemical properties to the unlabeled analyte (debutyldronedarone).[1][2] Therefore, it is expected to behave in the same manner during sample extraction, chromatographic separation, and ionization in the mass spectrometer's source.[2][5] By calculating the ratio of the analyte's response to the internal standard's response, any signal fluctuations caused by matrix effects should be normalized, leading to accurate quantification.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Inaccurate or inconsistent results for debutyldronedarone despite using this compound as an internal standard.
This is a common issue that suggests the internal standard is not fully compensating for the matrix effect.[2] This is often referred to as "differential matrix effects," where the analyte and the internal standard are affected differently by the matrix.[4]
Possible Cause 1: Chromatographic Separation of Analyte and Internal Standard
The "deuterium isotope effect" can sometimes cause a slight difference in retention time between the analyte and its deuterated internal standard. This is because the replacement of hydrogen with deuterium can subtly alter the molecule's lipophilicity. If this separation occurs in a region of the chromatogram where ion suppression is variable, the analyte and the IS will experience different degrees of matrix effect, leading to poor correction.[4][6][7]
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of debutyldronedarone and this compound. They should perfectly co-elute.
-
Adjust Chromatography: If separation is observed, modify the LC method. This could involve adjusting the gradient profile, changing the mobile phase composition, or using a column with slightly lower resolution to help the peaks merge.[2][8]
-
Consider a Different IS: If co-elution cannot be achieved, a ¹³C or ¹⁵N-labeled internal standard may be less prone to chromatographic shifts.[8][9]
Possible Cause 2: Different Extraction Recoveries
Although rare, it has been reported that an analyte and its deuterated internal standard can have different extraction recoveries.[5][10]
Troubleshooting Steps:
-
Perform a Recovery Experiment: Quantify the extraction recovery for both debutyldronedarone and this compound separately. The detailed protocol for assessing recovery is provided below.
-
Optimize Sample Preparation: If a significant difference in recovery is observed, re-evaluate and optimize the sample preparation method (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) to ensure consistent recovery for both compounds.
Possible Cause 3: Instability of Deuterium Labels
Deuterium atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix.[9] This would lead to a loss of the isotopic label and compromise the assay's accuracy.
Troubleshooting Steps:
-
Assess IS Stability: Incubate this compound in a blank matrix for an extended period (e.g., 24 hours at room temperature) and analyze the sample. A significant increase in the unlabeled debutyldronedarone signal would indicate instability.
-
Consult Manufacturer: Contact the supplier of this compound to confirm the stability of the deuterium labels in the positions they are located.
Problem 2: High variability or poor reproducibility in the this compound signal across the analytical run.
Possible Cause: Variable Matrix Effects Affecting the Internal Standard
If the internal standard response is fluctuating significantly, it is likely experiencing inconsistent matrix effects across different samples. This can happen if the matrix composition varies between samples (e.g., from different subjects or different collection times).[7]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat severe matrix effects is to remove the interfering components. Enhance your sample preparation method.
-
If using Protein Precipitation (PPT) , consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[4]
-
If using SPE , optimize the wash and elution steps to selectively remove interferences like phospholipids.
-
-
Modify Chromatography: Adjust the chromatographic conditions to separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion
This experiment helps to identify the retention time windows where ion suppression or enhancement occurs.
Methodology:
-
Setup: Infuse a standard solution of debutyldronedarone at a constant flow rate into the mobile phase after the analytical column and before the mass spectrometer inlet.
-
Injection: Inject an extracted blank matrix sample (a sample prepared without the analyte or IS) onto the LC column.
-
Analysis: Monitor the debutyldronedarone MRM signal throughout the chromatographic run.
Interpretation:
-
A decrease in the baseline signal indicates a region of ion suppression .
-
An increase in the baseline signal indicates a region of ion enhancement .
This information allows you to adjust your chromatography to move the debutyldronedarone peak away from these interference zones.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol uses a post-extraction spike method to quantify the extent of matrix effects and to determine if this compound is providing adequate compensation.[2]
Methodology:
-
Prepare Three Sets of Samples (typically at low, medium, and high QC concentrations):
-
Set A (Neat Solution): Spike debutyldronedarone and this compound into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank matrix through the entire sample preparation procedure. Spike debutyldronedarone and this compound into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike debutyldronedarone and this compound into the blank matrix before starting the sample preparation procedure.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS and calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.
Data Presentation and Interpretation
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression/enhancement. A value < 1.0 indicates suppression; a value > 1.0 indicates enhancement. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | 100% | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | 100% | Represents the overall efficiency of the entire method, combining matrix and recovery effects. |
| IS-Normalized MF | MF of Analyte / MF of IS | ~1.0 | A value significantly different from 1.0 suggests that the IS is not effectively compensating for the matrix effect due to differential matrix effects. |
Hypothetical Data Example for a Problematic Assay
| Sample Set | Analyte Peak Area | IS Peak Area |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 650,000 | 900,000 |
| Set C (Pre-Spike) | 580,000 | 805,000 |
Calculations from Hypothetical Data
| Parameter | Calculation | Result | Interpretation |
| Analyte MF | 650,000 / 1,200,000 | 0.54 | Significant ion suppression is occurring. |
| IS MF | 900,000 / 1,500,000 | 0.60 | The internal standard is also suppressed. |
| IS-Normalized MF | 0.54 / 0.60 | 0.90 | While there is some compensation, it is not perfect. A value further from 1.0 would indicate a more severe issue. |
| Analyte RE | 580,000 / 650,000 | 89.2% | Extraction recovery is acceptable. |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Differential matrix effects due to chromatographic shift.
References
- 1. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing Mass Spectrometer Settings for Debutyldronedarone D7 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Debutyldronedarone D7. The information is designed to help optimize mass spectrometer settings and address common issues encountered during its detection by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Debutyldronedarone, the major active metabolite of the antiarrhythmic drug Dronedarone. In quantitative LC-MS/MS assays, an SIL internal standard is crucial for accurate quantification.[1] Because it has a chemical structure nearly identical to the analyte of interest (Debutyldronedarone), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source.[1] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate results.[1][2]
Q2: What are the optimal ionization and detection modes for this compound?
A2: For compounds like Debutyldronedarone, which contain basic nitrogen atoms, positive ion mode electrospray ionization (ESI) is typically the most effective.[3] Detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]
Q3: How do I determine the MRM transitions for this compound?
A3: The MRM transitions for this compound will be shifted by 7 mass units compared to the unlabeled Debutyldronedarone due to the seven deuterium atoms. The first step is to infuse a standard solution of this compound into the mass spectrometer to determine the exact mass of the protonated molecule, [M+H]+, which will be your precursor ion. Then, you will perform a product ion scan to identify the most abundant and stable fragment ions. The most intense transition is typically used for quantification, with a second, less intense transition used for confirmation.[4]
Q4: What are the key ion source parameters to optimize for this compound detection?
A4: Optimizing ion source parameters is critical for achieving maximum sensitivity.[5] Key parameters to tune include:
-
Capillary/Spray Voltage: This voltage is applied to the ESI needle and influences the efficiency of droplet formation and ion emission.
-
Gas Flows (Nebulizer and Heater/Drying Gas): The nebulizer gas aids in aerosol formation, while the heater gas helps in desolvation of the droplets.
-
Source/Desolvation Temperature: This temperature facilitates the evaporation of the solvent from the ESI droplets, releasing the ions into the gas phase.
It is recommended to perform an infusion of the analyte and systematically adjust these parameters to find the optimal settings for your specific instrument and mobile phase composition.[3][6]
Troubleshooting Guides
Issue 1: No or Low Signal for this compound
This is a common issue that can stem from several sources, from sample preparation to instrument settings.
| Potential Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Infuse a fresh solution of this compound directly into the mass spectrometer to confirm the precursor and product ions. |
| Ion Source Contamination | A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source components according to the manufacturer's guidelines.[7][8] |
| Improper Ion Source Settings | Re-optimize the spray voltage, gas flows, and temperatures. Ensure these settings are appropriate for your flow rate and mobile phase.[9] |
| LC System Issues | Check for leaks in the LC system, ensure the mobile phase is flowing at the correct rate, and verify that there are no blockages.[8] |
| Sample Preparation Error | Confirm that the internal standard was added to the sample at the correct concentration. Prepare a fresh sample to rule out degradation or preparation errors.[10] |
Issue 2: High Signal Variability for this compound Across a Run
Inconsistent signal for the internal standard can compromise the accuracy of your quantitative results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any steps that could introduce variability, such as inconsistent evaporation or reconstitution.[10] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. To diagnose this, perform a post-column infusion experiment. If matrix effects are present, improving the sample cleanup or chromatographic separation may be necessary.[10] |
| Autosampler Issues | Inconsistent injection volumes can lead to signal variability. Check the autosampler for air bubbles in the syringe and ensure it is functioning correctly.[8] |
| Carryover | If a high concentration sample is followed by a low concentration one, carryover can occur. Optimize the needle wash procedure to minimize this effect.[11] |
Experimental Protocols
Optimizing Mass Spectrometer Parameters
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in your initial mobile phase composition.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Tune Ion Source Parameters: While infusing, adjust the following parameters to maximize the signal intensity for the this compound precursor ion:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow and Temperature
-
-
Optimize Collision Energy: With the optimized ion source parameters, perform a product ion scan to identify the most abundant fragment ions. Then, for each potential MRM transition, optimize the collision energy to maximize the product ion signal.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma samples.[12]
-
Sample Aliquoting: Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add a small volume of a known concentration of this compound solution.
-
Precipitation: Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Quantitative Data Summary
The following tables provide typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 (e.g., 100 mm x 4.6 mm, 5 µm)[12] |
| Mobile Phase A | 5 mmol/L Ammonium Acetate with 0.2% Acetic Acid in Water[12] |
| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid[12] |
| Flow Rate | 0.7 mL/min[12] |
| Column Temperature | 40 °C |
| Injection Volume | 5-20 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Hypothetical) | Precursor Ion (Q1): m/z 500.3 → Product Ion (Q3): [To be determined experimentally] |
| Capillary Voltage | 3000-4000 V[13] |
| Nebulizer Pressure | 30-50 psi[13] |
| Drying Gas Flow | 8-12 L/min[13] |
| Drying Gas Temperature | 250-350 °C[13] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low IS signal.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. forensicrti.org [forensicrti.org]
- 5. smatrix.com [smatrix.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Common pitfalls in using deuterated internal standards like Debutyldronedarone D7
This guide provides troubleshooting advice and frequently asked questions regarding the use of deuterated internal standards, with a specific focus on compounds like Debutyldronedarone D7, for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a deuterated internal standard like this compound in our analytical method?
A deuterated internal standard (IS) is a form of the analyte where several hydrogen atoms have been replaced by deuterium atoms. In mass spectrometry-based bioanalysis, its primary role is to compensate for variability during sample preparation and analysis. Since the deuterated IS is chemically almost identical to the analyte, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects, thus improving the accuracy and precision of quantification.
Q2: We are observing a small peak at the mass of our analyte in our blank samples containing only the deuterated internal standard. What could be the cause?
This phenomenon, known as "crosstalk" or isotopic contribution, can arise from two main sources:
-
In-source fragmentation: The deuterated internal standard can sometimes lose its deuterium atoms in the mass spectrometer's ion source, generating ions with a mass-to-charge ratio (m/z) identical to the non-deuterated analyte.
-
Isotopic Purity: The deuterated internal standard may not be 100% pure and could contain a small percentage of the non-deuterated analyte as an impurity from its synthesis.
It is crucial to assess the contribution of the internal standard to the analyte signal by analyzing a zero sample (a blank matrix spiked only with the internal standard). The response of the analyte in the zero sample should be minimal, ideally less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ).
Q3: Our deuterated internal standard is showing a different retention time compared to the analyte. Is this normal?
Yes, a slight shift in retention time between the analyte and its deuterated counterpart is a known chromatographic phenomenon referred to as the "isotope effect". This is more pronounced in liquid chromatography, especially with highly deuterated compounds. The deuterium atoms can influence the polarity and interaction with the stationary phase. While a small, consistent shift is acceptable, a large or variable shift could indicate other underlying issues with the chromatographic method.
Q4: Can the position of the deuterium labels on the molecule affect the stability of the internal standard?
Absolutely. The stability of the deuterium labels is critical for a reliable internal standard. If the deuterium atoms are placed on positions that are susceptible to chemical or enzymatic exchange (e.g., on heteroatoms like oxygen or nitrogen, or on acidic carbons), they can be replaced by hydrogen atoms from the solvent or matrix. This "back-exchange" can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising the accuracy of the results. It is essential to use internal standards where the deuterium labels are on stable positions, such as aromatic rings or saturated alkyl chains.
Troubleshooting Guide
Issue: Inconsistent Internal Standard Response
Symptoms:
-
High variability in the internal standard peak area across a batch of samples.
-
Drifting internal standard signal during the analytical run.
-
Sudden drop-offs or spikes in the internal standard response.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sample Preparation Inconsistency | Ensure precise and consistent pipetting of the internal standard solution into all samples. Use a calibrated pipette and verify the volume. Prepare a master mix of the internal standard solution to add to all samples to minimize variability. |
| Matrix Effects | The internal standard is designed to compensate for matrix effects, but severe ion suppression or enhancement can still cause issues. Evaluate matrix effects by comparing the internal standard response in neat solution versus in extracted blank matrix. If significant effects are observed, consider further sample cleanup or chromatographic optimization. |
| Internal Standard Stability | Verify the stability of the internal standard in the stock solution, working solution, and in the final processed sample under the storage and analytical conditions. Perform stability tests at different temperatures and for varying durations. |
| LC-MS System Variability | Check for issues with the autosampler, pump, or ion source. Run system suitability tests to ensure the instrument is performing optimally. Clean the ion source and check for any blockages in the sample path. |
Experimental Protocols
Protocol: Assessment of Internal Standard Crosstalk
Objective: To determine the contribution of the deuterated internal standard (e.g., this compound) to the signal of the non-deuterated analyte (Debutyldronedarone).
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Deuterated internal standard (IS) stock solution
-
Analyte stock solution
-
Lower Limit of Quantification (LLOQ) sample
-
Mobile phases and extraction solvents
Procedure:
-
Prepare a "Zero Sample": Spike a blank matrix sample with the internal standard at the same concentration used in the analytical method.
-
Prepare an LLOQ Sample: Spike a blank matrix sample with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Sample Processing: Extract the Zero Sample and the LLOQ sample using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Measure the peak area of the analyte in the Zero Sample.
-
Measure the peak area of the analyte in the LLOQ sample.
-
Calculate the percentage contribution of the IS to the analyte signal using the following formula:
(Analyte Peak Area in Zero Sample / Analyte Peak Area in LLOQ Sample) * 100
-
Acceptance Criteria: The contribution of the internal standard to the analyte signal should be less than 5% of the analyte response at the LLOQ.
Visual Workflows
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Experimental workflow for assessing internal standard crosstalk.
Technical Support Center: Optimizing Debutyldronedarone D7 Peak Shape in HPLC
Welcome to the technical support center for improving the High-Performance Liquid Chromatography (HPLC) analysis of Debutyldronedarone D7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape for this analyte.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem encountered with this compound and why?
A1: The most common issue is peak tailing . This compound is a basic compound, containing a secondary amine functional group. This basicity leads to secondary interactions with residual silanol groups on the surface of silica-based HPLC columns. These interactions can cause the peak to tail, where the latter half of the peak is broader than the front half.[1] This can negatively impact resolution, sensitivity, and reproducibility.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in controlling the peak shape of basic compounds.[1][2] At an intermediate pH, both the this compound molecule (protonated and positively charged) and the residual silanols on the column packing (deprotonated and negatively charged) are ionized, leading to strong electrostatic interactions that cause peak tailing.[1] Adjusting the pH to either a low or high range can mitigate this issue.
-
Low pH (around 2.5-3.5): At a low pH, the silanol groups are protonated and therefore neutral, which minimizes their ionic interaction with the protonated basic analyte.[1]
-
High pH (above 8): At a high pH, this compound will be in its neutral, free-base form, which reduces the strong ionic interactions with the deprotonated silanol groups. This approach requires a pH-stable column.[3]
Q3: What are mobile phase additives and how can they improve peak shape?
A3: Mobile phase additives, such as triethylamine (TEA), are small, basic molecules that act as "silanol blockers."[1][4] They compete with the basic analyte for the active silanol sites on the stationary phase.[1][4] This competitive binding reduces the secondary interactions that cause peak tailing.[1][4] However, it is important to note that additives like TEA are not volatile and can suppress the signal in mass spectrometry (MS) detectors.[1] For LC-MS applications, volatile modifiers like formic acid or ammonium hydroxide are preferred.
Q4: Can the choice of HPLC column affect peak tailing for this compound?
A4: Absolutely. Modern HPLC columns offer various chemistries to minimize peak tailing for basic compounds:
-
End-capped columns: These columns have been treated to reduce the number of accessible free silanol groups.
-
Columns with embedded polar groups: These columns have polar functionalities incorporated into the alkyl chains of the stationary phase, which can help to shield the analyte from the silica surface.[5]
-
Hybrid particle columns: These columns are made from a hybrid of silica and organic polymer, which can result in fewer and less acidic silanol groups.
-
Polymer-based columns: These columns do not have a silica backbone and therefore lack silanol groups, but may have different selectivity.[5]
Q5: What is peak fronting and what can cause it for this compound?
A5: Peak fronting is when the first half of the peak is broader than the second half. Common causes include:
-
Column overloading: Injecting too much sample can saturate the stationary phase at the column inlet.[6][7]
-
Sample solvent incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak.[6][8]
-
Column degradation: A void or channel at the head of the column can also lead to peak fronting.[6]
Troubleshooting Guides
Issue: Peak Tailing
This is the most anticipated issue for this compound. Follow this step-by-step guide to troubleshoot and resolve peak tailing.
Caption: A logical workflow for diagnosing and resolving peak fronting.
Data Presentation: Expected Effects of Parameter Adjustments
The following tables summarize the expected qualitative and quantitative effects of various parameter changes on the peak shape of this compound, based on established chromatographic principles. The "Asymmetry Factor" (As) is calculated at 10% of the peak height; a value of 1.0 indicates a perfectly symmetrical peak, values > 1.0 indicate tailing, and values < 1.0 indicate fronting.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Ionization State of Silanols | Expected Ionization State of this compound | Expected Interaction | Predicted Asymmetry Factor (As) |
| 2.5 - 3.5 | Neutral (Si-OH) | Cationic (R₂NH₂⁺) | Reduced Ionic Interaction | 1.0 - 1.2 |
| 5.0 - 7.0 | Anionic (Si-O⁻) | Cationic (R₂NH₂⁺) | Strong Ionic Interaction | > 1.5 |
| > 8.0 (with pH stable column) | Anionic (Si-O⁻) | Neutral (R₂NH) | Reduced Ionic Interaction | 1.0 - 1.3 |
Table 2: Effect of Mobile Phase Additives on Peak Asymmetry
| Additive | Concentration | Mechanism | Predicted Asymmetry Factor (As) |
| None | N/A | Strong secondary interactions | > 1.5 |
| Triethylamine (TEA) | 0.1% (v/v) | Competes for silanol sites | 1.1 - 1.4 |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH | 1.0 - 1.3 |
| Ammonium Hydroxide | (to adjust pH > 8) | Raises mobile phase pH | 1.0 - 1.3 |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution
-
HPLC-grade acetonitrile and water
-
Formic acid and ammonium hydroxide (or other suitable buffers)
Procedure:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% B over 10 minutes (adjust as necessary for retention)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the this compound standard.
-
Record the chromatogram and calculate the peak asymmetry factor.
-
-
pH Adjustment (if tailing persists):
-
Prepare a mobile phase with a higher pH, for example, using ammonium hydroxide to adjust the aqueous portion to pH 9 (ensure your column is stable at this pH).
-
Repeat the analysis under the higher pH conditions.
-
-
Comparison:
-
Compare the peak shapes and asymmetry factors obtained at the different pH values to determine the optimal condition.
-
Protocol 2: Evaluating the Effect of a Mobile Phase Additive
Objective: To assess the effectiveness of a competing base (e.g., TEA) in reducing peak tailing.
Materials:
-
Same as Protocol 1, with the addition of Triethylamine (TEA).
Procedure:
-
Baseline Analysis:
-
Perform an analysis using a mobile phase without a basic additive (e.g., a neutral pH mobile phase of water and acetonitrile).
-
Record the chromatogram and calculate the peak asymmetry.
-
-
Analysis with Additive:
-
Prepare an aqueous mobile phase containing 0.1% (v/v) TEA.
-
Equilibrate the column with this new mobile phase.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the new peak asymmetry factor.
-
-
Evaluation:
-
Compare the peak shapes from the analyses with and without TEA to determine its effect on reducing peak tailing.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.today [hplc.today]
- 5. welch-us.com [welch-us.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Analysis of Debutyldronedarone D7 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for Debutyldronedarone D7 in biological matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the biological sample.[1][2] This phenomenon occurs in the ion source of the mass spectrometer and leads to a decreased analyte signal. For the quantification of this compound, this can result in an underestimation of the true concentration, poor reproducibility, and decreased sensitivity of the assay.[3]
Q2: What are the primary causes of ion suppression in biological matrices like plasma or serum?
A: The most common causes of ion suppression in biological matrices include:
-
Endogenous Matrix Components: Phospholipids, salts, and endogenous metabolites that co-elute with this compound are major contributors to ion suppression.[4][5] Phospholipids are particularly problematic in positive ion electrospray mode (+ESI).
-
Sample Preparation Reagents: Incomplete removal of reagents used during sample preparation, such as non-volatile buffers or ion-pairing agents, can interfere with ionization.[4]
-
Exogenous Compounds: Co-administered drugs or their metabolites can also co-elute and cause suppression.[6]
-
High Analyte Concentration: At high concentrations, this compound itself can saturate the electrospray process, leading to a non-linear response.[7]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A: A common and effective method to identify ion suppression is the post-column infusion experiment .[3] In this technique, a constant flow of a this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip in the baseline signal at the retention time of this compound or other regions of the chromatogram indicates the presence of ion-suppressing components eluting from the column.[8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to ion suppression when analyzing this compound.
Problem 1: Low signal intensity for this compound in biological samples compared to standards in a clean solvent.
-
Possible Cause: Significant ion suppression from the biological matrix.[9]
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Prepare a set of samples with a known concentration of this compound in a clean solvent and another set with the same concentration spiked into an extracted blank biological matrix. The ratio of the peak area in the matrix to the peak area in the solvent will indicate the extent of ion suppression or enhancement.[9]
-
Improve Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[1][5]
-
Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the interfering matrix components. This can include changing the mobile phase composition, gradient profile, or using a different type of analytical column.[10]
-
Problem 2: High variability in this compound peak areas between replicate injections of the same biological sample.
-
Possible Cause: Inconsistent ion suppression due to matrix effects.[4]
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure the LC-MS/MS system is performing consistently by injecting a standard solution of this compound in a clean solvent multiple times. If the peak areas are consistent, the issue is likely related to the sample matrix.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS for this compound is the most effective way to correct for sample-to-sample variations in ion suppression.[1] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the peak area ratio.
-
Enhance Sample Cleanup: Re-evaluate and potentially re-develop the sample preparation method to ensure consistent removal of interfering components across all samples.
-
Problem 3: Drifting retention times and distorted peak shapes for this compound.
-
Possible Cause: Column contamination and build-up of matrix components.[11]
-
Troubleshooting Steps:
-
Implement a Column Wash Routine: After each batch of samples, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained matrix components.[3]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contamination.
-
Consider Metal-Free Columns: For certain compounds, interactions with the stainless steel components of standard HPLC columns can lead to poor peak shape and signal suppression. If other troubleshooting steps fail, a metal-free column could be beneficial.[12]
-
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects for small molecules like this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 50 - 80 (Significant Suppression) | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other endogenous components, leading to high matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 85 - 105 (Minimal Effect) | Cleaner extracts than PPT, good for non-polar compounds. | Can be labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 110 (Minimal to No Effect) | Provides the cleanest extracts, highly selective, and can concentrate the analyte. | More complex and costly method development.[10] |
| HybridSPE®-Precipitation | 90 - 100 | 95 - 105 (Minimal Effect) | Combines the simplicity of PPT with the selectivity of SPE for phospholipid removal.[13] | Higher cost than traditional PPT. |
Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up the infusion pump: Infuse the this compound solution at a low flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.
-
Equilibrate the system: Allow the infused signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Prepare a blank biological sample (e.g., plasma) using your current sample preparation method and inject it onto the LC-MS/MS system.
-
Analyze the chromatogram: Monitor the baseline of the infused this compound signal. A drop in the baseline indicates regions of ion suppression, while an increase indicates ion enhancement.[8]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for this compound.
-
Select the SPE Sorbent: Based on the physicochemical properties of this compound, a reverse-phase (e.g., C18) or mixed-mode cation exchange sorbent may be appropriate.
-
Condition the SPE Cartridge: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load the entire volume onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the Analyte: Elute this compound with 1 mL of methanol or another suitable organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A workflow for troubleshooting ion suppression issues.
Caption: Comparison of sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Debutyldronedarone D7 in sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Debutyldronedarone D7 during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is its recovery important?
This compound is the deuterium-labeled internal standard for Debutyldronedarone, the primary active metabolite of the antiarrhythmic drug dronedarone. Accurate quantification of dronedarone and its metabolites is crucial for pharmacokinetic and metabolic studies. Poor or inconsistent recovery of the internal standard, this compound, can lead to inaccurate quantification of the target analyte.
Q2: I am experiencing low recovery of this compound using Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?
Low recovery in LLE can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Low LLE Recovery
-
Incorrect Solvent Selection: The choice of extraction solvent is critical. For Debutyldronedarone, which is a relatively nonpolar compound, a nonpolar solvent is generally effective.
-
Recommendation: Methyl tert-butyl ether (MTBE) has been shown to be effective, with recovery rates of 70-80%. Dichloromethane and ethyl acetate have been reported to be less effective for dronedarone and its metabolites.
-
-
Suboptimal pH: The pH of the aqueous phase can significantly impact the ionization state of the analyte, and thus its partitioning into the organic phase. For basic compounds like Debutyldronedarone, an alkaline pH is necessary to ensure it is in its neutral, more organic-soluble form.
-
Recommendation: Alkalinize the plasma sample to a pH of 11.5–11.8 before extraction.[1]
-
-
Insufficient Mixing/Extraction Time: Inadequate mixing can lead to incomplete partitioning of the analyte into the organic solvent.
-
Recommendation: An extraction time of approximately 8 minutes with rotary mixing has been shown to be optimal for dronedarone and its metabolites.[1]
-
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery.
-
Recommendation: To break up emulsions, try adding a small amount of a saturated salt solution (salting out), gentle centrifugation, or filtering through a glass wool plug.
-
-
Analyte Adsorption: The analyte may adsorb to the surface of glassware.
-
Recommendation: Silanizing glassware can help to reduce adsorption.
-
Q3: I am considering using Solid-Phase Extraction (SPE) for this compound. What are the common issues and how can I optimize my protocol?
SPE can offer cleaner extracts compared to LLE. However, poor recovery can still be an issue.
Troubleshooting Low SPE Recovery
-
Inappropriate Sorbent Choice: The sorbent material must be appropriate for the analyte's properties. For Debutyldronedarone, a reverse-phase sorbent is a suitable choice.
-
Recommendation: C18 or polymeric sorbents like Oasis HLB are commonly used for the extraction of similar compounds from biological matrices.
-
-
Improper Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor retention of the analyte.
-
Recommendation: Always pre-condition the cartridge with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with an aqueous solution that mimics the sample's matrix.
-
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent will result in analyte breakthrough and low recovery.
-
Recommendation: Ensure the amount of sample loaded does not exceed the manufacturer's recommended capacity for the chosen cartridge size.
-
-
Incorrect Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest.
-
Recommendation: Start with a weak wash solvent (e.g., 5% methanol in water) and gradually increase the organic content if necessary, while monitoring for analyte loss in the wash fraction.
-
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent for complete elution.
-
Recommendation: For reverse-phase SPE, a strong organic solvent like methanol or acetonitrile is typically used. If recovery is still low, consider adding a small amount of acid or base to the elution solvent to modify the analyte's charge state and improve elution.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Dronedarone and Debutyldronedarone
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Solvent/Sorbent | Methyl tert-butyl ether (MTBE) | C18 or Polymeric (e.g., Oasis HLB) |
| Reported Recovery | 70-80% for Dronedarone and Debutyldronedarone | >84% for Dronedarone and metabolites |
| Key Optimization Steps | - Alkalinization of plasma to pH 11.5-11.8- 8-minute extraction time | - Proper conditioning and equilibration- Optimized wash and elution solvents |
| Common Issues | Emulsion formation | Analyte breakthrough, incomplete elution |
| Selectivity | Lower | Higher (can provide cleaner extracts) |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma
This protocol is adapted from a validated method for the determination of dronedarone and debutyldronedarone in human plasma.[1]
-
Sample Preparation: To 400 µL of plasma in a glass tube, add the internal standard solution (this compound).
-
Alkalinization: Add 50 µL of 10% sodium carbonate solution to adjust the plasma pH to approximately 11.5-11.8. Vortex for 10 seconds.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE). Mix on a rotary mixer for 8 minutes.
-
Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes.
-
Collection: Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., 100 µL of a methanol/water mixture).
General Solid-Phase Extraction (SPE) Protocol for this compound in Plasma
This is a general protocol that should be optimized for your specific application.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 200 µL) with 200 µL of 4% phosphoric acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for your analytical method.
Visualizations
Caption: Dronedarone's mechanism of action on cardiac ion channels.
References
Technical Support Center: Minimizing Isotopic Exchange in Debutyldronedarone D7 Solutions
Welcome to the technical support center for Debutyldronedarone D7. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on handling and analyzing this compound solutions to minimize the risk of isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is the deuterium-labeled version of Debutyldronedarone, which is the primary active metabolite of the antiarrhythmic drug dronedarone. The "D7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium. These labels are typically placed on the N-butyl group, a site susceptible to metabolic oxidation. This strategic placement is intended to alter the drug's metabolic profile by leveraging the kinetic isotope effect.
Q2: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., from residual water in solvents). This can lead to a loss of isotopic purity in the this compound sample, which can compromise the accuracy of experimental results, particularly in pharmacokinetic and metabolic studies where the deuterated standard is used for quantification.
Q3: What are the primary factors that promote isotopic exchange?
The main factors that can induce D-H exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the most common sources of hydrogen that can replace the deuterium labels.
-
pH: Both acidic and basic conditions can catalyze the exchange process. The rate of exchange is generally minimized in a neutral or slightly acidic pH range.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Exposure to Atmospheric Moisture: Many organic solvents are hygroscopic and can absorb water from the air, introducing a source of protons.
Q4: Which solvents are recommended for preparing this compound solutions?
Aprotic deuterated solvents are highly recommended to minimize the risk of isotopic exchange. These solvents do not have exchangeable protons. The choice of solvent will also depend on the solubility of this compound. Based on the solubility of dronedarone, the following aprotic solvents are good starting points:
-
Acetonitrile-d₃ (CD₃CN)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) [1]
-
Chloroform-d (CDCl₃) [2]
-
Acetone-d₆ ((CD₃)₂CO)
It is crucial to use high-purity, anhydrous grades of these solvents.
Q5: How can I verify the isotopic purity of my this compound solution?
The isotopic purity of this compound solutions can be assessed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of residual protons at the deuterated positions. Quantitative NMR (qNMR) can provide a precise measurement of isotopic enrichment.[1][3][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio (m/z).[6][7] Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing the isotopic purity in complex matrices.[6][7][8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to isotopic exchange in this compound solutions.
Issue 1: Loss of Isotopic Purity Detected by NMR or MS
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Contaminated Solvent | 1. Verify the purity and water content of the solvent used. 2. Run a blank solvent sample on the NMR or MS to check for protonated impurities. | 1. Use a fresh, sealed ampule of high-purity, anhydrous deuterated solvent. 2. If using a septum-capped bottle, use a dry syringe to withdraw the solvent under an inert atmosphere (e.g., argon or nitrogen). |
| Atmospheric Moisture Exposure | 1. Review the sample preparation workflow. Was the vial opened in the ambient atmosphere? 2. Check the humidity of the laboratory environment. | 1. Handle the solid this compound and prepare solutions in a glove box or under a stream of dry, inert gas. 2. Dry all glassware thoroughly in an oven and cool in a desiccator before use. |
| Inappropriate pH | 1. Measure the pH of the solution if it is aqueous or contains additives. 2. Consider if any acidic or basic contaminants could be present. | 1. If possible, maintain the solution at a neutral or slightly acidic pH. 2. If the experimental protocol requires acidic or basic conditions, minimize the time the compound is exposed to these conditions and perform the experiment at a low temperature. |
| Elevated Temperature | 1. Review the storage and experimental temperatures. | 1. Store stock solutions at -20°C or -80°C. 2. Allow solutions to equilibrate to room temperature before opening to prevent condensation. 3. Conduct experiments at the lowest feasible temperature. |
Issue 2: Inconsistent Quantitative Results in LC-MS Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Back-Exchange on the LC System | 1. Evaluate the mobile phase composition. Does it contain a high percentage of protic solvents (e.g., water, methanol)? 2. Check the pH of the mobile phase. | 1. If possible, use mobile phases with a higher proportion of aprotic solvents like acetonitrile. 2. Adjust the mobile phase pH to be as close to neutral as is compatible with the chromatography. 3. Use shorter LC gradients to minimize the analysis time. |
| In-source Exchange in the Mass Spectrometer | 1. This is less common but can occur under certain ESI conditions. | 1. Optimize the ion source parameters, such as temperatures and voltages, to minimize in-source reactions. |
| Instability in the Sample Matrix | 1. Analyze the stability of this compound in the specific biological matrix (e.g., plasma, urine) under the storage and processing conditions. | 1. Prepare samples immediately before analysis whenever possible. 2. Keep samples cooled in the autosampler. 3. Perform a stability study in the matrix to determine the acceptable storage duration and conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution of this compound with minimal risk of isotopic exchange.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity deuterated solvent (e.g., Acetonitrile-d₃)
-
Oven-dried glassware (e.g., vial with a septum cap, volumetric flask)
-
Desiccator
-
Inert gas (Argon or Nitrogen)
-
Dry syringe and needle
Procedure:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Weigh the required amount of this compound directly into the pre-dried vial under a gentle stream of inert gas.
-
Using a dry syringe, withdraw the required volume of the anhydrous deuterated solvent from a sealed ampule or a septum-capped bottle.
-
Add the solvent to the vial containing the this compound.
-
Cap the vial tightly and gently swirl or vortex to dissolve the compound completely.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container.
Protocol 2: Assessment of Isotopic Stability by LC-MS
Objective: To quantify the isotopic purity of a this compound solution over time under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent and conditions to be tested (e.g., different pH buffers, presence of a biological matrix).
-
Time Points: Aliquot the solution into several vials for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Storage: Store the aliquots under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).
-
LC-MS Analysis:
-
At each time point, inject an aliquot onto an LC-MS system.
-
Use a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to acquire data in full scan mode in the mass range that includes the molecular ions of this compound and its potential non-deuterated (D0) and partially deuterated isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of this compound (m/z = 508.7) and Debutyldronedarone D0 (m/z = 501.7).
-
Integrate the peak areas for each isotopologue at each time point.
-
Calculate the percentage of isotopic purity at each time point using the formula: % Isotopic Purity = [Area(D7) / (Area(D7) + Area(D0))] * 100
-
Plot the % isotopic purity versus time to assess the stability.
-
Quantitative Data Summary (Example)
| Condition | Time (hours) | Isotopic Purity (%) |
| Acetonitrile-d₃ at 4°C | 0 | 99.8 |
| 24 | 99.7 | |
| 48 | 99.7 | |
| Methanol-d₄ at 25°C | 0 | 99.8 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| pH 4 Buffer at 25°C | 0 | 99.8 |
| 24 | 99.0 | |
| 48 | 98.1 | |
| pH 9 Buffer at 25°C | 0 | 99.8 |
| 24 | 96.3 | |
| 48 | 92.5 |
Visualizations
Caption: Workflow for preparing and analyzing this compound solutions to assess isotopic stability.
Caption: A logical guide for troubleshooting suspected isotopic exchange in this compound solutions.
References
- 1. scilit.com [scilit.com]
- 2. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
Enhancing sensitivity for low concentrations of Debutyldronedarone D7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low concentrations of Debutyldronedarone D7 in bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is the deuterium-labeled form of Debutyldronedarone, the major active metabolite of the antiarrhythmic drug Dronedarone.[1][2] The "D7" signifies that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Since its chemical and physical properties are nearly identical to the non-labeled analyte (Debutyldronedarone), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. However, its increased mass allows the mass spectrometer to distinguish it from the native analyte, enabling accurate and precise quantification, especially at low concentrations.
Q2: What are the typical lower limits of quantification (LLOQ) for Debutyldronedarone in human plasma?
A2: Published LC-MS/MS methods have achieved LLOQs for Debutyldronedarone as low as 0.200 ng/mL in human plasma.[1] HPLC-UV methods, while more economical, generally have higher LLOQs, around 10 ng/mL.[3][4] For studies requiring high sensitivity, such as pharmacokinetics after a single low dose, LC-MS/MS is the recommended technique.[3]
Q3: Which ionization technique is most suitable for the analysis of Debutyldronedarone and its D7-labeled internal standard?
A3: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are both effective ionization techniques for the analysis of Dronedarone and its metabolites.[1][5] One highly sensitive method utilized a positive atmospheric pressure chemical ionization (APCI) interface for the simultaneous determination of Dronedarone and Debutyldronedarone.[1] The choice between ESI and APCI may depend on the specific LC-MS/MS instrument and the sample matrix. It is advisable to perform source optimization experiments to determine the most efficient ionization mode for your specific application.[5]
Q4: What are the critical parameters to optimize in an LC-MS/MS method for enhanced sensitivity?
A4: To enhance sensitivity, several parameters in your LC-MS/MS method should be carefully optimized. These include:
-
Mass Spectrometry Parameters: Tuning the ion source parameters (e.g., gas flows, temperatures, and voltages) and compound-specific parameters (e.g., collision energy in MS/MS) is crucial for maximizing the signal of your analyte and its internal standard.[6]
-
Chromatographic Conditions: Optimizing the mobile phase composition, gradient, flow rate, and column chemistry can improve peak shape and reduce co-eluting matrix components that can cause ion suppression.[7]
-
Sample Preparation: A clean sample is essential for minimizing matrix effects and improving sensitivity. The choice of sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can significantly impact the cleanliness of the final extract.[8][9]
Troubleshooting Guide: Low Signal Intensity for this compound
Low signal intensity is a common issue when analyzing low concentrations of analytes. This guide provides a systematic approach to troubleshooting and resolving this problem.
Diagram: Troubleshooting Workflow for Low Signal Intensity
Caption: A systematic approach to troubleshooting low signal intensity.
| Potential Cause | Troubleshooting Steps | Recommended Actions |
| Sample Preparation Issues | 1. Insufficient Analyte Concentration: The concentration of this compound in the final extract may be below the instrument's detection limit.[5] | - If possible, concentrate the sample using techniques like nitrogen evaporation and reconstitution in a smaller volume. - Increase the injection volume, but be mindful of potential peak broadening. |
| 2. Inefficient Extraction: The chosen extraction method may not be efficiently recovering the analyte from the sample matrix.[10] | - Optimize the liquid-liquid extraction (LLE) by testing different organic solvents and pH conditions. - For solid-phase extraction (SPE), ensure the correct sorbent and elution solvent are used. Perform a recovery experiment to assess efficiency. | |
| 3. Ion Suppression/Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed signal.[8] | - Improve sample cleanup. Consider switching from protein precipitation to a more selective technique like LLE or SPE. - Modify the chromatographic method to separate the analyte from the interfering matrix components. | |
| LC-MS/MS System Performance | 1. Contamination of the Mass Spectrometer: Buildup of non-volatile salts and other contaminants in the ion source or mass spectrometer inlet can lead to a gradual or sudden drop in signal intensity.[6] | - Clean the ion source, including the capillary and skimmer, according to the manufacturer's recommendations. - Check for and clean any contamination at the mass spectrometer's inlet. |
| 2. Poor Ionization Spray Stability: An unstable electrospray can result in a fluctuating or weak signal.[11] | - Visually inspect the spray needle for any blockages or irregularities. - Ensure proper mobile phase flow and check for any leaks in the LC system. - Optimize the ion source gas flows and temperatures. | |
| 3. Instrument Calibration and Tuning: The mass spectrometer may not be properly calibrated or tuned for the mass of this compound.[5] | - Perform a mass calibration of the instrument using the manufacturer's recommended standards.[5] - Tune the instrument specifically for the m/z of this compound to optimize ion transmission. | |
| Method Parameters | 1. Suboptimal Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) can result in lower peak height and reduced sensitivity.[6] | - Ensure the mobile phase pH is appropriate for the analyte's pKa. - Experiment with different mobile phase compositions and gradients to improve peak shape. - Consider using a different LC column with a more suitable stationary phase. |
| 2. Inefficient Ionization: The chosen ionization source settings may not be optimal for Debutyldronedarone.[5] | - Optimize all ion source parameters, including voltages, temperatures, and gas flows. - Compare the signal intensity between different ionization modes (e.g., ESI vs. APCI) to determine the most effective method for your compound.[5] |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup, suitable for initial method development.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample.
-
Add 150 µL of acetonitrile containing the internal standard (this compound) at the desired concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Diagram: Protein Precipitation Workflow
Caption: A standard workflow for sample preparation using protein precipitation.
LC-MS/MS Method Parameters
The following table summarizes a validated LC-MS/MS method for the analysis of Dronedarone and Debutyldronedarone, which can be adapted for this compound.[1]
| Parameter | Condition |
| LC System | Agilent 1200 Series |
| Column | CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 5 mmol/L ammonium acetate with 0.2% acetic acid in water |
| Mobile Phase B | Acetonitrile with 0.2% acetic acid |
| Gradient Elution | Optimized for analyte separation |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| MS System | API 4000 Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Debutyldronedarone and this compound |
Quantitative Data Summary
The following table presents the performance characteristics of a published HPLC-UV and an LC-MS/MS method for the determination of Debutyldronedarone.
| Method | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| HPLC-UV | 10 | 10 - 1000 | 3.8 - 17.3 | 2.8 - 13.8 | 87.8 - 108.2 | [3] |
| LC-MS/MS | 0.200 | 0.200 - 200 | < 7.2 | < 7.2 | ± 5.1 | [1] |
References
- 1. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV [mdpi.com]
- 4. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. zefsci.com [zefsci.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. simbecorion.com [simbecorion.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Strategies for Reducing Analytical Variability with Debutyldronedarone D7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical variability when using Debutyldronedarone D7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Debutyldronedarone, the major active metabolite of the antiarrhythmic drug Dronedarone.[1] As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the analyte (Debutyldronedarone), it co-elutes and experiences similar effects during sample preparation, extraction, and ionization. This allows it to compensate for variability in the analytical process, leading to more accurate and precise results.
Q2: What are the recommended storage and handling conditions for this compound?
While specific stability studies for this compound are not extensively published, general guidelines for deuterated standards should be followed to ensure its integrity. Stock solutions should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. Working solutions have been found to be stable for up to 8 weeks when stored at 4°C.[1]
Q3: What are the typical LC-MS/MS parameters for the analysis of Debutyldronedarone?
Several LC-MS/MS methods have been published for the simultaneous analysis of Dronedarone and Debutyldronedarone. The following table summarizes parameters from a validated method, which can serve as a starting point for method development with this compound.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., CAPCELL PAK C18 MG, 100 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | Gradient elution with 5 mmol/L ammonium acetate and acetonitrile, with 0.2% acetic acid in each phase[2] |
| Flow Rate | 0.7 mL/min[2] |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI)[2] |
| Detection | Multiple Reaction Monitoring (MRM)[2] |
| Linear Range | 0.200 to 200 ng/mL for Debutyldronedarone[2] |
| Intra- and Inter-day Precision | < 7.2% RSD[2] |
| Accuracy | Within ±5.1% relative error[2] |
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Quality Control (QC) Samples
High coefficient of variation (%CV) in QC samples is a common indicator of underlying issues in the analytical method. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for high variability in QC samples.
Step-by-step Guide:
-
Check Internal Standard Response: Is the peak area of this compound consistent across all samples (calibrators, QCs, and blanks)?
-
Inconsistent IS Response: This could point to issues with sample preparation, inconsistent injection volumes, or ion suppression that is not being adequately compensated for.
-
Consistent IS Response: If the IS response is stable but the analyte response is not, the issue may lie with the analyte itself, such as degradation or differential matrix effects.
-
-
Evaluate Matrix Effects: Matrix effects occur when co-eluting substances from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and/or the internal standard. This can lead to ion suppression or enhancement. For a detailed protocol on how to assess matrix effects, refer to the "Experimental Protocols" section below. One study found that solid-phase extraction (SPE) provided cleaner extracts and reduced matrix effects for Debutyldronedarone compared to protein precipitation and liquid-liquid extraction.[3]
-
Review Sample Preparation: Inconsistencies in sample preparation are a major source of variability.
-
Pipetting: Ensure all pipettes are calibrated and that pipetting techniques are consistent, especially for the addition of the internal standard.
-
Extraction: The efficiency of liquid-liquid extraction can be influenced by factors such as pH and mixing time. For Debutyldronedarone, extraction efficiency was found to be optimal at an 8-minute mixing time.[1] Ensure these parameters are tightly controlled.
-
Evaporation and Reconstitution: Ensure samples are completely dried and fully reconstituted in the final solvent. Incomplete reconstitution can lead to significant variability.
-
-
Assess Analyte/IS Stability:
-
Freeze-Thaw Stability: Debutyldronedarone has been shown to be stable through multiple freeze-thaw cycles.[1]
-
Bench-Top Stability: Evaluate the stability of the analyte and IS in the sample matrix at room temperature over a period that mimics the sample handling time.
-
Deuterium Exchange: A critical consideration for deuterated standards is the potential for hydrogen-deuterium (H/D) exchange. See the dedicated troubleshooting section below.
-
Issue 2: Chromatographic Separation of Debutyldronedarone and this compound
Ideally, the deuterated internal standard should co-elute with the non-labeled analyte. However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times.
Caption: Decision tree for addressing chromatographic separation of analyte and IS.
-
Problem: If the analyte and IS separate chromatographically, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement. This undermines the ability of the IS to compensate for matrix effects accurately.
-
Solution:
-
Modify Chromatography: Adjust the mobile phase gradient to a shallower slope to reduce the separation.
-
Change Column: If adjusting the gradient is not effective, consider a different column chemistry or a column with a lower particle size to improve resolution.
-
Use a Different Labeled Standard: If chromatographic separation persists, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to isotopic effects.
-
Issue 3: Suspected Isotopic Instability (Hydrogen-Deuterium Exchange)
Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, a process known as back-exchange. This can lead to a decrease in the IS signal and an artificial increase in the analyte signal, compromising accuracy.
-
Risk Factors:
-
Label Position: Deuterium atoms on or adjacent to heteroatoms (O, N) or in acidic/basic positions are more susceptible to exchange.
-
pH: Highly acidic or basic conditions in the mobile phase or during sample preparation can catalyze H/D exchange.
-
Temperature: Elevated temperatures can accelerate the exchange rate.
-
-
Troubleshooting Steps:
-
Solvent Stability Test: Incubate a solution of this compound in the mobile phase and sample diluent for a duration equivalent to a typical analytical run. Re-inject the solution and monitor for any increase in the signal of non-labeled Debutyldronedarone.
-
pH Control: Maintain the pH of all solutions as close to neutral as possible.
-
Temperature Control: Keep samples and solutions cool (4°C) and minimize their time at room temperature.
-
Experimental Protocols
Protocol: Evaluation of Matrix Effects
This protocol is designed to determine if components in the biological matrix are affecting the ionization of Debutyldronedarone and to assess if this compound adequately compensates for this effect.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare low, medium, and high concentration standards of Debutyldronedarone and a consistent concentration of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracted matrix with the same low, medium, and high concentrations of Debutyldronedarone and the same concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS before the extraction process. This set is used to determine the overall recovery of the method.
2. Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates no significant matrix effect.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%. If this criterion is met, the internal standard is effectively compensating for the matrix effect.
-
Quantitative Data Summary from Literature (for Debutyldronedarone):
| Parameter | Result | Reference |
| Extraction Recovery | 93.27% to 95.14% | [3] |
| Matrix Factor | 0.99 to 1.02 | [3] |
| Intra-Assay Precision (RSD) | 2.4% - 11.0% (for Dronedarone), 3.8% - 17.3% (for Debutyldronedarone) | [1] |
| Inter-Assay Precision (RSD) | 2.1% - 13.7% (for Dronedarone), 2.8% - 13.8% (for Debutyldronedarone) | [1] |
| Intra-Assay Accuracy | 87.5% - 105.4% (for Dronedarone), 87.8% - 108.2% (for Debutyldronedarone) | [1] |
| Inter-Assay Accuracy | 98.1% - 105.1% (for Dronedarone), 93.1% - 110.2% (for Debutyldronedarone) | [1] |
References
- 1. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic evaluation of plasma phospholipids for reliable and precise determination of dronedarone and desbutyldronedarone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Dronedarone Analysis: Debutyldronedarone D7 and Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiarrhythmic agent dronedarone, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Debutyldronedarone D7, a deuterated internal standard, with other commonly employed non-deuterated alternatives, supported by available experimental data.
The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis due to their near-identical behavior to the analyte of interest.[1][2] This guide will delve into the performance characteristics of this compound and compare it with structural analogs like Bepridil and Amiodarone, which have also been utilized in dronedarone quantification.
Performance Comparison of Internal Standards
General Advantages of Deuterated Internal Standards:
Stable isotope-labeled internal standards like this compound are preferred in LC-MS/MS bioanalysis for several key reasons:[1][2][3]
-
Co-elution: They typically co-elute with the analyte, ensuring they experience the same matrix effects.
-
Similar Extraction Recovery: Their near-identical physicochemical properties lead to very similar recovery rates during sample preparation.
-
Compensation for Ion Suppression/Enhancement: They effectively normalize variations in ionization efficiency in the mass spectrometer source.
These factors generally lead to improved precision and accuracy in quantitative results.[4]
Quantitative Performance Data
Table 1: Performance of Amiodarone as an Internal Standard for Dronedarone (LC-MS/MS)
| Performance Parameter | Result | Reference |
| Precision (RSD) | < 7.2% (Intra- and Inter-day) | [5] |
| Accuracy (RE) | Within ±5.1% (Intra- and Inter-day) | [5] |
| Recovery | > 82.1% | [6] |
| Matrix Effect | Not obvious | [6] |
Table 2: Performance of Bepridil as an Internal Standard for Dronedarone (HPLC-UV)
| Performance Parameter | Result | Reference |
| Precision (RSD) | Intra-assay: 2.1-13.7% Inter-assay: 2.1-13.7% | [7] |
| Accuracy | Intra-assay: 87.5-105.4% Inter-assay: 98.1-105.1% | [7] |
| Recovery | Not explicitly stated for the IS alone. | |
| Matrix Effect | Not applicable for UV detection. |
Note: While a validation study using this compound was not found with specific quantitative data on recovery and matrix effect, it is the stable isotope-labeled version of dronedarone's major active metabolite. As such, its physicochemical properties are nearly identical to the analyte, and it is expected to provide the most accurate correction for analytical variability.
Experimental Protocols
Below are detailed methodologies from studies utilizing different internal standards for the quantification of dronedarone and its metabolite, debutyldronedarone.
Method 1: LC-MS/MS with Amiodarone as Internal Standard[5]
-
Analyte: Dronedarone and Debutyldronedarone
-
Internal Standard: Amiodarone
-
Sample Preparation: Protein precipitation with acetonitrile containing the internal standard from a 50 µL plasma sample.
-
Chromatography:
-
Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with 5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid.
-
Flow Rate: 0.7 mL/min
-
-
Detection:
-
Instrument: Tandem mass spectrometer
-
Ionization: Positive atmospheric pressure chemical ionization (APCI)
-
Mode: Multiple reaction monitoring (MRM)
-
Method 2: HPLC-UV with Bepridil as Internal Standard[7]
-
Analyte: Dronedarone and Debutyldronedarone
-
Internal Standard: Bepridil
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether from a 0.4 mL alkalized plasma sample.
-
Chromatography:
-
Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) + 0.1 mL 85% H₃PO₄.
-
Flow Rate: 1.8 mL/min
-
-
Detection:
-
Instrument: HPLC system with UV detector
-
Wavelength: 290 nm
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
The choice of an internal standard is a foundational element in the development of a robust and reliable bioanalytical method for dronedarone. While structural analogs like amiodarone and bepridil have been successfully used, the principles of bioanalysis strongly support the superiority of a stable isotope-labeled internal standard.
This compound, as a deuterated analog of the primary active metabolite of dronedarone, is expected to provide the most accurate and precise quantification by effectively compensating for matrix effects and other sources of analytical variability. Although direct comparative data is limited, the theoretical advantages and the general consensus in the scientific community position this compound as the recommended internal standard for LC-MS/MS-based bioanalysis of dronedarone. For laboratories utilizing HPLC-UV, a well-validated structural analog like bepridil can serve as a viable alternative.
Researchers should carefully consider the analytical platform, regulatory requirements, and the desired level of data quality when selecting an internal standard for their dronedarone assays. A thorough method validation is imperative, regardless of the internal standard chosen, to ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. scispace.com [scispace.com]
- 5. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of amiodarone, dronedarone, and their principal metabolites in SD rat plasma by UPLC-MS/MS and its application in pharmacokinetics - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Dronedarone and Debutyldronedarone Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic drugs and their metabolites in biological matrices is paramount for successful drug development and regulatory approval. This guide provides a comprehensive comparison of internal standards for the bioanalysis of the antiarrhythmic agent dronedarone and its active metabolite, debutyldronedarone, with a focus on the use of a deuterated internal standard, Debutyldronedarone D7.
In regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical factor that directly impacts the reliability and defensibility of the data. An ideal IS should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte, are widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the "gold standard" for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[1]
This guide will delve into the performance of this compound in comparison to non-deuterated alternatives, supported by a review of published experimental data for the bioanalysis of dronedarone and debutyldronedarone.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The nearly identical chemical structure and physicochemical properties of a deuterated IS to the analyte ensure that it behaves similarly throughout the entire analytical process, from extraction to detection. This co-elution and similar ionization response effectively normalize for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to significantly improved accuracy and precision.[2]
Below is a summary of the reported accuracy and precision for the quantification of dronedarone and debutyldronedarone using non-deuterated internal standards. It is anticipated that a method employing this compound would exhibit even tighter precision and accuracy, well within the accepted regulatory limits of ±15% (and ±20% at the Lower Limit of Quantification, LLOQ).
Table 1: Accuracy and Precision Data for the Bioanalysis of Dronedarone and Debutyldronedarone Using Non-Deuterated Internal Standards
| Analyte | Internal Standard | Quality Control Level | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Intra-Assay Accuracy (%RE) | Inter-Assay Accuracy (%RE) | Reference |
| Dronedarone | Bepridil | LLOQ (10 ng/mL) | 11.0 | 13.7 | -12.5 | -1.9 | [3][4] |
| Low (30 ng/mL) | 2.4 | 2.1 | +5.4 | +5.1 | [3][4] | ||
| Medium (300 ng/mL) | 3.2 | 4.3 | +3.2 | +6.8 | [3][4] | ||
| High (750 ng/mL) | 3.5 | 4.9 | +2.5 | +4.9 | [3][4] | ||
| Debutyldronedarone | Bepridil | LLOQ (10 ng/mL) | 17.3 | 13.8 | -12.2 | -6.9 | [3][4] |
| Low (30 ng/mL) | 3.8 | 2.8 | +8.2 | +10.2 | [3][4] | ||
| Medium (300 ng/mL) | 4.5 | 5.2 | +4.1 | +4.5 | [3][4] | ||
| High (750 ng/mL) | 4.2 | 5.8 | +3.1 | +3.2 | [3][4] | ||
| Dronedarone | Amiodarone | LLOQ (0.2 ng/mL) | < 7.2 | < 7.2 | ± 5.1 | ± 5.1 | [5] |
| Low (0.4 ng/mL) | < 7.2 | < 7.2 | ± 5.1 | ± 5.1 | [5] | ||
| Medium (20 ng/mL) | < 7.2 | < 7.2 | ± 5.1 | ± 5.1 | [5] | ||
| High (160 ng/mL) | < 7.2 | < 7.2 | ± 5.1 | ± 5.1 | [5] | ||
| Debutyldronedarone | Amiodarone | LLOQ (0.2 ng/mL) | < 7.2 | < 7.2 | ± 5.1 | ± 5.1 | [5] |
| Low (0.4 ng/mL) | < 7.2 | < 7.2 | ± 5.1 | ± 5.1 | [5] | ||
| Medium (20 ng/mL) | < 7.2 | < 7.2 | ± 5.1 | ± 5.1 | [5] | ||
| High (160 ng/mL) | < 7.2 | < 7.2 | ± 5.1 | ± 5.1 | [5] |
%RSD: Relative Standard Deviation; %RE: Relative Error
Experimental Protocols
Detailed methodologies for the bioanalytical methods cited above are provided to allow for a comprehensive understanding of the experimental conditions.
Method 1: HPLC-UV with Bepridil as Internal Standard[3][4]
-
Sample Preparation: To 0.4 mL of alkalized human plasma, 3 mL of methyl tert-butyl ether containing the internal standard (bepridil) was added. The mixture was vortexed and centrifuged. The organic layer was transferred and evaporated to dryness. The residue was reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
HPLC System: Isocratic HPLC system with UV detection.
-
Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) + 0.1 mL 85% H3PO4.[3]
-
Flow Rate: 1.8 mL/min.[3]
-
Detection: UV at 290 nm.[3]
-
Retention Times: Debutyldronedarone (4.0 min), Bepridil (5.2 min), Dronedarone (6.0 min).[3]
-
Method 2: LC-MS/MS with Amiodarone as Internal Standard[5]
-
Sample Preparation: To a 50 µL aliquot of human plasma, acetonitrile containing the internal standard (amiodarone) was added for protein precipitation. The sample was vortexed and centrifuged, and the supernatant was injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
LC-MS/MS System: Tandem mass spectrometer with a positive atmospheric pressure chemical ionization (APCI) interface.
-
Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: Gradient elution with 5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid.[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[5]
-
Bioanalytical Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of dronedarone and debutyldronedarone in plasma, highlighting the critical role of the internal standard.
Caption: Bioanalytical workflow for dronedarone and debutyldronedarone.
The metabolism of dronedarone to its active metabolite, debutyldronedarone, is a key consideration in its pharmacokinetic profile. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of dronedarone.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While methods using non-deuterated internal standards like bepridil and amiodarone have been validated and applied for the quantification of dronedarone and debutyldronedarone, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior approach. The near-identical physicochemical properties of a deuterated IS to the analyte provide the most effective means of compensating for analytical variability, thereby ensuring the highest level of accuracy and precision. For researchers and drug development professionals engaged in regulated bioanalysis, the investment in a deuterated internal standard is a critical step towards generating high-quality, defensible data that meets stringent regulatory expectations.
References
- 1. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV [mdpi.com]
- 4. iatdmct2024.org [iatdmct2024.org]
- 5. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Debutyldronedarone
This guide provides a detailed comparison of two common bioanalytical methods for the quantification of debutyldronedarone (DBD), the major active metabolite of the antiarrhythmic drug dronedarone. The comparison focuses on linearity and the range of quantification, offering researchers and drug development professionals the necessary data to select the most appropriate method for their specific needs. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity and the expected concentration range of the analyte in the biological samples. The following table summarizes the key quantitative parameters for the HPLC-UV and LC-MS/MS methods for debutyldronedarone analysis.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 10 - 1000 ng/mL[1][2] | 0.200 - 200 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][2] | 0.200 ng/mL[3] |
| Intra-day Precision (%RSD) | 3.8 - 17.3%[2] | < 7.2%[3] |
| Inter-day Precision (%RSD) | 2.8 - 13.8%[2] | < 7.2%[3] |
| Intra-day Accuracy (%) | 87.8 - 108.2%[2] | Within ±5.1%[3] |
| Inter-day Accuracy (%) | 93.1 - 110.2%[2] | Within ±5.1%[3] |
The LC-MS/MS method offers a significantly lower limit of quantification and a wider dynamic range at the lower end, making it ideal for pharmacokinetic studies where low concentrations of the metabolite are expected.[3] The HPLC-UV method, while less sensitive, provides a suitable alternative for therapeutic drug monitoring or in studies where higher concentrations are anticipated.[1][2]
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are the methodologies for the compared techniques.
1. HPLC-UV Method
This method is a cost-effective approach for the simultaneous determination of dronedarone and debutyldronedarone in human plasma.[1][2]
-
Sample Preparation: Liquid-liquid extraction is performed using methyl tert-butyl ether from a 0.4 mL plasma sample that has been alkalized.[1][2]
-
Chromatographic Separation:
-
Detection: UV detection is set at a wavelength of 290 nm.[1][2] The retention times for debutyldronedarone, bepridil, and dronedarone are approximately 4.0, 5.2, and 6.0 minutes, respectively.[1][2]
2. LC-MS/MS Method
This highly sensitive and specific method is well-suited for pharmacokinetic studies following a single administration of dronedarone.[3]
-
Sample Preparation: Protein precipitation from a 50 µL plasma aliquot is carried out using acetonitrile containing the internal standard.[3]
-
Chromatographic Separation:
-
Detection: A tandem mass spectrometer with a positive atmospheric pressure chemical ionization (APCI) interface is used in multiple reaction monitoring (MRM) mode.[3] The total run time is under 5.5 minutes.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of debutyldronedarone in plasma samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Debutyldronedarone Using Debutyldronedarone-D7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of debutyldronedarone, the major active metabolite of the antiarrhythmic drug dronedarone. The use of a stable isotope-labeled internal standard, such as Debutyldronedarone-D7, is a critical component in achieving accurate and precise bioanalytical results. This document summarizes performance data from published studies and presents detailed experimental protocols to assist researchers in method development and validation.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC-UV) methods for the determination of debutyldronedarone in human plasma. While direct inter-laboratory comparison data for Debutyldronedarone-D7 is not publicly available, this compilation of single-laboratory validation data offers valuable insights into the expected performance of well-developed analytical methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Debutyldronedarone Quantification
| Parameter | Method 1 (LC-MS/MS)[1] |
| Internal Standard (IS) | Amiodarone |
| Linear Range | 0.200 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |
| Intra-day Precision (%RSD) | < 7.2% |
| Inter-day Precision (%RSD) | < 7.2% |
| Accuracy (%RE) | ±5.1% |
Table 2: Performance Characteristics of HPLC-UV Methods for Debutyldronedarone Quantification
| Parameter | Method 2 (HPLC-UV)[2] |
| Internal Standard (IS) | Bepridil |
| Linear Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-assay Precision (%RSD) | 3.8 - 17.3% |
| Inter-assay Precision (%RSD) | 2.8 - 13.8% |
| Intra-assay Accuracy (%) | 87.8 - 108.2% |
| Inter-assay Accuracy (%) | 93.1 - 110.2% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following are summaries of the experimental protocols from the cited studies.
Method 1: LC-MS/MS for Debutyldronedarone in Human Plasma[1]
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile (containing the internal standard, amiodarone) to a 50-μL aliquot of human plasma.
-
Chromatography:
-
Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Gradient elution with 5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid.
-
Flow Rate: 0.7 mL/min.
-
Run Time: 5.5 minutes.
-
-
Detection:
-
Instrument: Tandem mass spectrometer.
-
Ionization: Positive atmospheric pressure chemical ionization (APCI).
-
Mode: Multiple reaction monitoring (MRM).
-
Method 2: HPLC-UV for Debutyldronedarone in Human Plasma[2]
-
Sample Preparation: Liquid-liquid extraction was performed using methyl tert-butyl ether from a 0.4 mL alkalized plasma sample.
-
Chromatography:
-
Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) + 0.1 mL 85% H₃PO₄.
-
Flow Rate: 1.8 mL/min.
-
-
Detection:
-
Instrument: HPLC with UV detector.
-
Wavelength: 290 nm.
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Bioanalytical workflow for Debutyldronedarone quantification.
Caption: Metabolic pathway of Dronedarone to Debutyldronedarone.
References
Validation of Debutyldronedarone D7 for Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Debutyldronedarone D7 for use as an internal standard in the bioanalysis of dronedarone and its metabolites. The performance of a deuterated internal standard, Dronedarone D6, is compared with two common structural analog internal standards, Amiodarone and Bepridil, across different biological matrices. This guide is intended to assist researchers in selecting the most appropriate internal standard and analytical methodology for their specific research needs.
Executive Summary
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound or the closely related Dronedarone D6, is the gold standard for the quantitative bioanalysis of dronedarone and its active metabolite, debutyldronedarone.[1][2][3] Deuterated standards co-elute with the analyte, providing superior correction for matrix effects and variability during sample processing and analysis, leading to enhanced accuracy and precision.[1][2][3] While structural analogs like Amiodarone and Bepridil can be utilized, they may not fully compensate for analytical variability, potentially impacting data reliability. This guide presents a comparative summary of validation parameters for these internal standards based on published literature.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following tables summarize the performance characteristics of different internal standards used for the quantification of debutyldronedarone in human plasma.
Table 1: Performance Characteristics of Internal Standards for Debutyldronedarone Analysis
| Parameter | Dronedarone D6 (Deuterated IS) | Amiodarone (Structural Analog IS) | Bepridil (Structural Analog IS) |
| Linearity Range (ng/mL) | 0.1 - 150 | 0.2 - 200 | 10 - 1000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.2 | 10 |
| Intra-day Precision (%CV) | <15% | <7.2% | 3.8 - 17.3% |
| Inter-day Precision (%CV) | <15% | <7.2% | 2.8 - 13.8% |
| Intra-day Accuracy (%RE) | ±15% | ±5.1% | -12.2 to 8.2% |
| Inter-day Accuracy (%RE) | ±15% | ±5.1% | -6.9 to 10.2% |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Analytical Technique | LC-MS/MS | LC-MS/MS | HPLC-UV |
Data for Dronedarone D6 is based on typical performance expectations for deuterated standards as per regulatory guidelines. Specific data from a single comprehensive study was not available. Data for Amiodarone is from the study by Xie et al., 2011.[4] Data for Bepridil is from the study by Kunicki et al.[5][6]
Experimental Protocols
Detailed methodologies for the validation of bioanalytical methods are crucial for ensuring data integrity and reproducibility. The following protocols are based on established regulatory guidelines from the FDA and EMA.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of debutyldronedarone and the internal standard (this compound, Dronedarone D6, Amiodarone, or Bepridil) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or below.
-
Working Solutions: Prepare serial dilutions of the debutyldronedarone stock solution to create calibration standards and quality control (QC) samples. A separate working solution of the internal standard is prepared at a concentration that provides an adequate response in the analytical system.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the analytical method. Common techniques include:
-
Protein Precipitation (PPT): Add a precipitating agent (e.g., acetonitrile, methanol) to the biological sample (e.g., plasma, urine) to precipitate proteins. Centrifuge and collect the supernatant for analysis. This is a simple and fast technique.
-
Liquid-Liquid Extraction (LLE): Extract the analyte and internal standard from the biological matrix into an immiscible organic solvent. This method provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge to retain the analyte and internal standard, which are then eluted with a suitable solvent. SPE offers the cleanest extracts and can be automated.
Chromatographic and Mass Spectrometric Conditions (for LC-MS/MS)
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of dronedarone and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate, formic acid) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for debutyldronedarone and the internal standard need to be optimized.
Method Validation Parameters
The bioanalytical method should be validated for the following parameters as per FDA and EMA guidelines:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve with at least six non-zero standards is required.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard. This is a critical parameter, especially for LC-MS/MS methods.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow and Logic
To better illustrate the processes involved in bioanalytical method validation and the role of an internal standard, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV [mdpi.com]
- 6. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Debutyldronedarone-d7 Versus a Structural Analog Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, particularly in complex biological matrices. This guide provides an objective comparison of the performance of a deuterated internal standard, Debutyldronedarone-d7, against a non-isotopically labeled structural analog for the quantification of debutyldronedarone, an active metabolite of the antiarrhythmic drug dronedarone.
The use of a stable isotope-labeled internal standard, such as Debutyldronedarone-d7, is widely considered the gold standard in quantitative mass spectrometry.[1] Being chemically identical to the analyte, a deuterated IS co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer.[2] This effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced precision and accuracy.[1][2]
In contrast, a structural analog internal standard, while chemically similar, may exhibit different chromatographic behavior and ionization efficiency compared to the analyte. This can lead to less effective compensation for analytical variability.
Performance of a Structural Analog Internal Standard
A study detailing the simultaneous determination of dronedarone and debutyldronedarone in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) employed bepridil, a structural analog, as the internal standard.[3][4] The performance of this method, validated according to European Medicines Agency (EMA) guidelines, provides a benchmark for a well-characterized bioanalytical assay using a non-isotopically labeled IS.[3][5]
Quantitative Performance Data
The following table summarizes the accuracy and precision data for the determination of debutyldronedarone using bepridil as the internal standard.[3][4]
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| Debutyldronedarone | 10 (LLOQ) | 17.3 | 13.8 | 87.8 - 108.2 | 93.1 - 110.2 |
| 30 (QC-L) | 3.8 | 2.8 | 87.8 - 108.2 | 93.1 - 110.2 | |
| 250 (QC-M) | 4.1 | 5.0 | 87.8 - 108.2 | 93.1 - 110.2 | |
| 800 (QC-H) | 4.5 | 4.2 | 87.8 - 108.2 | 93.1 - 110.2 |
Data sourced from a study by Kunicki et al.[3][4] LLOQ: Lower Limit of Quantification, QC-L/M/H: Quality Control Low/Medium/High, %RSD: Percent Relative Standard Deviation.
The extraction efficiency for debutyldronedarone and the internal standard bepridil was found to be 78.8% and 79.7%, respectively.[4]
The Advantage of Debutyldronedarone-d7: An Expectation of Superior Performance
While the structural analog internal standard demonstrates acceptable performance according to regulatory guidelines, the use of a deuterated internal standard like Debutyldronedarone-d7 is expected to offer significant advantages in mitigating variability.[1][2] Deuterated standards are known to provide more consistent recovery across different biological samples, thus reducing matrix-induced variability.[2] This leads to improved data integrity and more reliable quantitative results.
The rationale for this enhanced performance lies in the chemical identity between the analyte and the stable isotope-labeled internal standard, which ensures they behave nearly identically during all stages of the analytical process.
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of the data.[5][6][7] The following outlines the key steps in the experimental protocol for the determination of debutyldronedarone in human plasma.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method involves several key stages to demonstrate its reliability for the intended application.[5][6]
Detailed Methodology for HPLC-UV Analysis
The following protocol is based on the published method for the determination of dronedarone and debutyldronedarone using a structural analog internal standard.[3][8]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.4 mL of alkalized plasma, add the internal standard solution.
-
Add 3 mL of methyl tert-butyl ether as the extraction solvent.[4]
-
Vortex for a specified time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: Isocratic HPLC system with a UV detector.[4]
-
Column: Supelcosil LC-CN (150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) with 0.1 mL 85% H3PO4.[8]
-
Flow Rate: 1.8 mL/min.[8]
-
Detection: UV at 290 nm.[3]
-
Retention Times: Debutyldronedarone (4.0 min), Bepridil (IS) (5.2 min), Dronedarone (6.0 min).[3]
3. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking drug-free plasma with known concentrations of debutyldronedarone and the internal standard.[4]
-
The calibration range for debutyldronedarone was 10–1000 ng/mL.[3]
-
QC samples were prepared at low, medium, and high concentrations (e.g., 30, 250, and 800 ng/mL).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards for Dronedarone Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiarrhythmic drug dronedarone and its active metabolite, debutyldronedarone, the choice of an appropriate internal standard is paramount to ensure accurate and reliable data. This guide provides a comprehensive comparison of the deuterated internal standard, Debutyldronedarone D7, with commonly used non-deuterated alternatives, supported by experimental data and detailed methodologies in line with global regulatory guidelines.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards (SIL-ISs), like deuterated standards, in bioanalytical methods. The near-identical physicochemical properties of a deuterated standard to the analyte of interest allow it to effectively compensate for variability during sample preparation, chromatography, and mass spectrometric detection, leading to enhanced accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly influences the performance of a bioanalytical method. While structural analogs can be used, deuterated standards consistently demonstrate superior performance, particularly in mitigating matrix effects and improving data reproducibility.
Below is a summary of key performance parameters for bioanalytical methods quantifying dronedarone and debutyldronedarone using a deuterated internal standard versus common non-deuterated alternatives.
| Internal Standard Type | Internal Standard | Analyte(s) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Extraction Recovery (%) |
| Deuterated | Dronedarone-d7 & Debutyldronedarone-d7 | Dronedarone & Debutyldronedarone | 0.10 | 0.10 - 150 | -3.8 to 5.0 | 1.17 - 4.75 | >84 |
| Non-Deuterated | Amiodarone | Dronedarone & Debutyldronedarone | 0.20 | 0.20 - 200 | Within ±5.1 | <7.2 | Not Reported |
| Non-Deuterated | Bepridil | Dronedarone & Debutyldronedarone | 10 | 10 - 1000 | -12.5 to 5.4 (Intra-day) | 2.1 - 13.7 (Inter-day) | ~79 |
| Non-Deuterated | Ivabradine | Dronedarone & Debutyldronedarone | 0.25 - 0.5 | 0.25 - 100 | -14.8 to 10.9 | ≤ 13.3 | >82.1 |
Data compiled from published studies. Performance may vary based on specific laboratory conditions and matrices.
The Decisive Advantage of Deuterated Standards
The data clearly illustrates the advantages of employing a deuterated internal standard. The method using Dronedarone-d7 and Debutyldronedarone-d7 achieves a lower limit of quantification (LLOQ), demonstrating higher sensitivity. Furthermore, it exhibits excellent accuracy and precision, with a tighter range for both parameters compared to the non-deuterated alternatives. This superior performance is critical for pharmacokinetic and toxicokinetic studies where precise measurement of low analyte concentrations is often required.
Decision workflow for internal standard selection.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for methods using both deuterated and non-deuterated internal standards for the quantification of dronedarone and debutyldronedarone in human plasma.
Method 1: Using Deuterated Internal Standard (Dronedarone-d7 & Debutyldronedarone-d7)
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of dronedarone and debutyldronedarone in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add the internal standard working solution containing Dronedarone-d7 and Debutyldronedarone-d7.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analytes and internal standards with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 5 mmol/L ammonium acetate with 0.2% acetic acid) and an organic solvent (e.g., acetonitrile with 0.2% acetic acid).
-
Flow Rate: 0.7 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method 2: Using Non-Deuterated Internal Standard (Amiodarone)
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of dronedarone and debutyldronedarone in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma, add acetonitrile containing the internal standard, amiodarone.[1]
-
Vortex the mixture to precipitate plasma proteins.[1]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.[1]
2. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system.[1]
-
Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: Gradient elution with 5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Mass Spectrometer: A tandem mass spectrometer.[1]
-
Ionization Mode: Positive atmospheric pressure chemical ionization.[1]
-
Detection Mode: Multiple reaction monitoring.[1]
Comparison of sample preparation workflows.
Conclusion
The use of deuterated internal standards, such as this compound, is the unequivocal gold standard for the bioanalysis of dronedarone and its metabolites. The experimental data demonstrates their superior ability to correct for analytical variability, resulting in more accurate, precise, and reliable data that meets the stringent requirements of regulatory bodies. While methods using non-deuterated internal standards can be validated, the inherent advantages of deuterated standards in mitigating matrix effects and improving overall assay robustness make them the preferred choice for high-stakes drug development and clinical research.
References
Comparative Guide to the Successful Validation of Bioanalytical Assays: A Case Study with Debutyldronedarone D7
This guide provides a comprehensive overview of the successful validation of a bioanalytical assay for the quantification of dronedarone and its active metabolite, debutyldronedarone, in human plasma. A hypothetical case study featuring the use of Debutyldronedarone D7 as an internal standard is presented to illustrate key validation parameters and performance characteristics. This guide is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Introduction to Bioanalytical Method Validation
Bioanalytical method validation is a critical process in drug development that demonstrates the reliability and accuracy of an analytical method for the quantitative determination of a drug and/or its metabolites in a biological matrix.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure data integrity for pharmacokinetic, toxicokinetic, and clinical studies.[1][4][5][6][7][8] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[3]
The Role of Internal Standards in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is essential for correcting the variability inherent in the analytical process, such as sample preparation, injection volume, and instrument response.[9][10] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics, thereby compensating for matrix effects and other sources of analytical variability.[10]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" for quantitative bioanalysis.[2][11][12][13] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they effectively track the analyte throughout the entire analytical procedure.[14][15]
Case Study: Validation of a Dronedarone and Debutyldronedarone Assay using this compound
This hypothetical case study outlines the validation of an LC-MS/MS method for the simultaneous determination of dronedarone and its major active metabolite, debutyldronedarone, in human plasma. This compound, a deuterated analog of debutyldronedarone, is employed as the internal standard.
Data Presentation: Comparison of Internal Standards
The choice of internal standard is critical for the robustness of a bioanalytical method. Below is a comparison of this compound against a common alternative, a structural analog.
| Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Amiodarone) | Rationale for Superiority of SIL IS |
| Chromatographic Retention Time | Co-elutes with debutyldronedarone | Different retention time | SIL IS experiences the same chromatographic conditions and matrix effects at the point of elution, providing more accurate correction. |
| Ionization Efficiency | Nearly identical to debutyldronedarone | May differ significantly | Similar ionization behavior is crucial for compensating for matrix-induced ion suppression or enhancement.[11] |
| Extraction Recovery | Tracks the recovery of debutyldronedarone more accurately | May have different extraction efficiency | Near-identical physicochemical properties of SIL IS ensure it behaves similarly during sample preparation.[15] |
| Precision (%RSD) | Typically <5% | Can be >10% | The close similarity to the analyte allows for better correction of variability, leading to improved precision.[16] |
| Accuracy (%RE) | Typically within ±5% | Can be within ±15% | More effective correction of systematic errors results in higher accuracy.[16] |
Quantitative Performance Data
The following table summarizes the performance characteristics of the validated LC-MS/MS assay for dronedarone and debutyldronedarone using this compound as the internal standard.
| Validation Parameter | Dronedarone | Debutyldronedarone | Acceptance Criteria (FDA/EMA) |
| Linear Range | 0.200 - 200 ng/mL | 0.200 - 200 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| LLOQ | 0.200 ng/mL | 0.200 ng/mL | Signal-to-noise ratio ≥ 5 |
| Intra-day Precision (%RSD) | ≤ 6.5% | ≤ 7.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 5.8% | ≤ 6.9% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%RE) | ± 4.5% | ± 5.1% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%RE) | ± 3.9% | ± 4.8% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | 85 - 95% | 88 - 98% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 97 - 103% | 96 - 104% | CV of IS-normalized matrix factor ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Stable | ≤ 15% deviation from nominal concentration |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dronedarone: Precursor Ion > Product Ion
-
Debutyldronedarone: Precursor Ion > Product Ion
-
This compound (IS): Precursor Ion > Product Ion
-
Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analytes and IS.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of dronedarone and debutyldronedarone.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on three different days (inter-day).
-
Recovery: Compare the peak areas of the analytes from extracted samples to those of unextracted standards.
-
Matrix Effect: Compare the peak areas of the analytes in post-extraction spiked blank plasma to those in a neat solution.
-
Stability: Assess the stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Mandatory Visualizations
Caption: Simplified metabolic pathway of Dronedarone.
Caption: Experimental workflow for bioanalytical assay.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. fda.gov [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. hhs.gov [hhs.gov]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of Debutyldronedarone D7: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Debutyldronedarone D7, a deuterated metabolite of Dronedarone used in research.
This compound is the deuterium-labeled form of Debutyldronedarone, which is a primary active metabolite of the antiarrhythmic drug dronedarone.[1][2] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following disposal guidelines are based on information for the closely related compound, Desbutyl Dronedarone Hydrochloride, and general best practices for the disposal of research chemicals.
Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound and its non-deuterated counterpart.
| Property | Value | Source |
| Chemical Name | This compound | TargetMol |
| Synonyms | SR-35021 D7 | TargetMol |
| Molecular Formula | C27H30D7N2O5S | Inferred |
| Molecular Weight | 507.69 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified |
Note: The toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it should be handled with care, assuming it may be hazardous.
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on guidelines for similar chemical compounds and general laboratory safety standards.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Identification and Segregation:
-
Identify: Clearly label the waste container as "this compound waste."
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
3. Waste Collection and Storage:
-
Collect waste in a designated, properly sealed, and labeled container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Professional Disposal:
-
Consultation: It is imperative to contact a licensed professional waste disposal service to arrange for the proper disposal of this material.[3]
-
Transportation: The disposal company will provide guidance on the appropriate packaging and labeling for transportation.
-
Disposal Method: The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.
-
Always adhere to local, state, and federal regulations regarding chemical waste disposal.
-
In the absence of a specific SDS for the D7 variant, treat the compound with the same precautions as its non-deuterated counterpart.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Debutyldronedarone D7
Essential safety protocols and logistical plans are critical for laboratory personnel handling Debutyldronedarone D7, a deuterated active metabolite of the antiarrhythmic drug dronedarone. Due to its potent biological activity, this compound requires stringent handling procedures similar to those for other highly potent active pharmaceutical ingredients (APIs). This guide provides detailed, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Minimum Requirement | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed frequently and immediately if contaminated. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles, which could cause serious eye injury or systemic absorption. |
| Respiratory Protection | A NIOSH-approved respirator with P100 filters for solids and organic vapor cartridges for solutions. A Powered Air-Purifying Respirator (PAPR) is recommended for operations with a higher risk of aerosolization. | Prevents inhalation of the potent compound, a primary route of exposure. |
| Body Protection | Disposable, solid-front laboratory coat with tight-fitting cuffs or a full-body disposable coverall. | Protects skin from contact and prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and the subsequent spread of the compound outside the designated work area. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial to minimize the risk of exposure during the handling of this compound.
Designated Area and Engineering Controls
All handling of this compound must occur within a designated and clearly marked area with restricted access. Engineering controls are the primary method for exposure control.
-
For Solids: Weighing and handling of the powdered compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any airborne particles.
-
For Solutions: All work with solutions should be conducted in a chemical fume hood.
Pre-Handling Procedures
-
Ensure the designated handling area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before introducing the compound to the work area.
Handling the Compound
-
Donning PPE: Put on all required PPE in the correct sequence before entering the designated area.
-
Weighing: Use disposable weigh boats and handle the compound gently to avoid creating dust.
-
Making Solutions: Add solvent to the pre-weighed compound slowly to prevent splashing.
-
Transfers: Use appropriate tools, such as disposable pipette tips or syringes, for all transfers.
-
Labeling: Clearly label all containers with the compound name and hazard information.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment in the designated area using a suitable cleaning agent.
-
Doffing PPE: Remove PPE carefully in the designated doffing area to avoid self-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste is considered hazardous.
| Waste Stream | Disposal Procedure |
| Solid Waste | Includes excess compound, contaminated weigh boats, gloves, disposable lab coats, shoe covers, and other consumables. |
| Liquid Waste | Includes unused solutions and solvents used for rinsing glassware. |
| Sharps Waste | Includes contaminated needles, syringes, and pipette tips. |
Workflow for Safe Handling and Disposal
The following diagram provides a visual representation of the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposing of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
